Product packaging for Amodiaquine dihydrochloride dihydrate(Cat. No.:CAS No. 6398-98-7)

Amodiaquine dihydrochloride dihydrate

Numéro de catalogue: B000193
Numéro CAS: 6398-98-7
Poids moléculaire: 410.3 g/mol
Clé InChI: AOFIMJMWPZOPAJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A 4-aminoquinoline compound with anti-inflammatory properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25Cl2N3O2 B000193 Amodiaquine dihydrochloride dihydrate CAS No. 6398-98-7

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

6398-98-7

Formule moléculaire

C20H25Cl2N3O2

Poids moléculaire

410.3 g/mol

Nom IUPAC

4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;hydrate;hydrochloride

InChI

InChI=1S/C20H22ClN3O.ClH.H2O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);1H;1H2

Clé InChI

AOFIMJMWPZOPAJ-UHFFFAOYSA-N

SMILES canonique

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.O.Cl

Autres numéros CAS

6398-98-7
69-44-3

Pictogrammes

Irritant

Synonymes

Amodiachin
Amodiaquin
Amodiaquine
Amodiaquine Hydrochloride
Camoquin
Camoquine
Flavoquine
Hydrochloride, Amodiaquine

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Amodiaquine Dihydrochloride Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of Amodiaquine dihydrochloride dihydrate (ADQ), an active pharmaceutical ingredient (API) with significant antimalarial and anti-inflammatory activity. The data and protocols presented are essential for formulation development, quality control, and further research into its therapeutic applications.

Chemical Identity and Structure

Amodiaquine is a 4-aminoquinoline derivative, structurally similar to chloroquine. The dihydrochloride dihydrate is the common salt form used in pharmaceutical preparations.

IdentifierValue
Chemical Name 4-[(7-Chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol dihydrochloride dihydrate[1]
Molecular Formula C₂₀H₂₂ClN₃O·2HCl·2H₂O
Empirical Formula C₂₀H₂₈Cl₃N₃O₃[2][3][4][5][6]
Molecular Weight 464.81 g/mol [5][6][7]
CAS Number 6398-98-7[5][6][7][8][9]

Physicochemical Properties

The physicochemical characteristics of an API are critical as they influence its bioavailability, stability, and formulation design.

The following tables summarize the key quantitative properties of ADQ.

Table 1: General Physical and Chemical Properties

PropertyValueSource(s)
Appearance Yellow, crystalline powder.[10][11] Also described as white to yellow to orange solid/powder.[9][12][9][10][11][12]
Melting Point Decomposes at 150-160 °C.[10] (Note: A melting point of 158 °C has also been reported).[1][1][10]
pKa (Strongest Acidic) 9.03 - 9.1[5][8]
pKa (Strongest Basic) 10.04 - 10.17[5][8]
UV Maximum (λmax) 342-343 nm (in Methanol).[10][12][13][10][12][13]
Hygroscopicity Hygroscopic.[9][12][9][12]

Table 2: Solubility Profile

SolventSolubilityConditionsSource(s)
Water 92 mg/mL (197.93 mM)25°C[7]
29 mg/mL-[14]
DMSO 92 mg/mL (197.93 mM)Fresh DMSO recommended.[7][14]
Ethanol Insoluble-[7][14]
Methanol Soluble-[9][12]
Benzene, Ether Very faintly soluble.[11]-[11]

Note: Discrepancies in reported solubility values may arise from variations in experimental conditions, such as temperature, pH, and the use of sonication.

Table 3: Crystallographic Data

ParameterValue
Crystal System Monoclinic
Space Group P 1 21/c 1
Cell Length a 7.83868 Å
Cell Length b 26.9917 Å
Cell Length c 10.80804 Å
Cell Angle β 92.9632 °

Data obtained from laboratory X-ray powder diffraction data.[2][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of physicochemical data. The following protocols are standard for the characterization of ADQ.

This method is adapted from the USP procedure for purity and assay determination of amodiaquine.[16]

  • System: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 mm x 150 mm (or equivalent).

  • Mobile Phase: Isocratic mixture of 78% Eluent A and 22% Eluent B.[16]

    • Eluent A: Potassium phosphate buffer.

    • Eluent B: Methanol (MeOH).

  • Flow Rate: 1.2 mL/min.[16]

  • Detection: UV at 342 nm.[1]

  • Sample Preparation: Dissolve approximately 15 mg of ADQ in 100 mL of water.[16]

  • Analysis: Inject the sample. The retention time is typically between 5 and 6 minutes.[16] Purity is determined by comparing the peak area of the main peak to that of any impurity peaks.

Used for identification and quantification, this method determines the wavelength of maximum absorbance (λmax).

  • Instrument: A calibrated UV-Visible spectrophotometer.

  • Solvent: Methanol.[13]

  • Procedure:

    • Prepare a standard stock solution by accurately weighing and dissolving ~10 mg of ADQ in a 100 mL volumetric flask with methanol.[13]

    • Create a series of dilutions (e.g., 10-70 µg/mL) from the stock solution.[13]

    • Scan the solutions across the UV spectrum (e.g., 200-400 nm) against a methanol blank to determine the λmax.

    • For quantification, measure the absorbance of the sample at λmax (342-343 nm) and calculate the concentration using a standard calibration curve.[13]

This is the standard pharmacopeial method for determining the water content in a hydrated salt.

  • Instrument: Karl Fischer titrator (coulometric or volumetric).

  • Sample: Use approximately 0.8 g of the substance, accurately weighed.[17]

  • Procedure: The instrument automatically titrates the sample with Karl Fischer reagent. The endpoint is detected, and the water content is calculated. For the dihydrate form, the theoretical water content is approximately 7.75%.

A method for assessing related substances and confirming identity.[17]

  • Stationary Phase: Silica gel R2 plate.[17]

  • Mobile Phase: A mixture of 9 volumes of chloroform (saturated with ammonia) and 1 volume of dehydrated ethanol.[17]

  • Sample Preparation: Dissolve 150 mg of ADQ in 10 mL of chloroform saturated with ammonia.[17]

  • Procedure: Apply spots of the sample and a reference standard to the plate. Develop the plate in the mobile phase until the solvent front has moved a sufficient distance. Dry the plate and visualize the spots under UV light (254 nm).[17] The principal spot from the sample should correspond in position and intensity to the standard.[17]

Mechanism of Action & Signaling Pathways

Amodiaquine exhibits a multi-faceted mechanism of action, making it a subject of interest beyond its primary use as an antimalarial.

The primary antimalarial activity of ADQ targets the detoxification pathway of heme within the Plasmodium parasite.[8][18] When the parasite digests hemoglobin in the host's red blood cells, it releases toxic free heme.[18] The parasite normally detoxifies this heme by polymerizing it into an inert crystal called hemozoin.[18] Amodiaquine accumulates in the parasite's acidic food vacuole, where it binds to free heme and inhibits the enzyme heme polymerase.[8][10][19] This leads to an accumulation of the toxic heme-drug complex, which disrupts membrane function and causes parasite death.[8][10][18]

G cluster_rbc Infected Red Blood Cell cluster_parasite Malaria Parasite cluster_vacuole Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerase Heme Polymerase Heme->Polymerase Membrane Parasite Membrane Disruption & Cell Death Heme->Membrane Accumulation Leads To Hemozoin Hemozoin (Non-toxic crystal) Polymerase->Hemozoin ADQ Amodiaquine ADQ->Polymerase Inhibits

Antimalarial Mechanism of Amodiaquine.

Amodiaquine also functions as a host-oriented agent against various viruses and toxins.[20] Many pathogens exploit the host cell's endosomal pathway for entry, a process that often requires the activity of host proteases like Cathepsin B for endosome-lysosome fusion and cytoplasmic entry.[20] Amodiaquine and its primary metabolite, desethylamodiaquine, inhibit host Cathepsin B.[20][21] This action prevents pathogens that rely on this pathway from successfully entering the host cell cytoplasm and replicating.[20]

G Pathogen Pathogen (e.g., Virus, Toxin) Endosome Endosome Pathogen->Endosome Endocytosis Entry Pathogen Entry into Cytoplasm & Replication Endosome->Entry Fusion & Uncoating Cytoplasm Host Cell Cytoplasm CathepsinB Host Cathepsin B CathepsinB->Endosome Mediates ADQ Amodiaquine ADQ->CathepsinB Inhibits

Host-Directed Antiviral/Antibacterial Mechanism.

Recent research has uncovered a novel activity of amodiaquine in oncology. It inhibits the transcription of ribosomal RNA (rRNA), a critical step in ribosome production, which is often upregulated in rapidly proliferating cancer cells.[22] ADQ triggers the degradation of RNA polymerase I (Pol I), the enzyme responsible for rRNA transcription.[22] This shutdown of ribosome biogenesis induces cellular stress, leading to the stabilization of the tumor suppressor protein p53 via the RPL5/RPL11 pathway.[22] This p53 activation can ultimately trigger cell cycle arrest or apoptosis in cancer cells.

G ADQ Amodiaquine Pol1 RNA Polymerase I (Pol I) ADQ->Pol1 Inhibits / Degrades rRNA rRNA Transcription Pol1->rRNA Ribosome Ribosome Biogenesis rRNA->Ribosome Stress Ribosome Biogenesis Stress Ribosome->Stress Inhibition leads to RPL RPL5/RPL11 Pathway Stress->RPL p53 p53 Stabilization RPL->p53 Apoptosis Cell Cycle Arrest / Apoptosis p53->Apoptosis

Anticancer Mechanism via Ribosome Biogenesis Stress.

References

A Technical Guide to the Synthesis of Amodiaquine Dihydrochloride Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis pathway for amodiaquine dihydrochloride dihydrate, an essential antimalarial medication. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that can be broadly divided into two key stages: the preparation of the intermediate 4,7-dichloroquinoline and its subsequent reaction to form the final amodiaquine product. A robust and scalable process involves a three-step synthetic route for amodiaquine itself, which includes a Mannich reaction, a substitution reaction with 4,7-dichloroquinoline, and a final rehydration step.[1][2][3][4]

The overall process is efficient, with high yields reported for the key steps. For instance, the synthesis of the intermediate 4-acetamido-2-(diethylaminomethyl)phenol, 4,7-dichloroquinoline, and this compound have been achieved with yields of 92%, 89%, and 90%, respectively.[1][3]

Synthesis of the Key Intermediate: 4,7-Dichloroquinoline

A cost-effective and competitive process for the production of 4,7-dichloroquinoline (4,7-DCQ) is crucial for the overall economic viability of amodiaquine synthesis.[1] A common and effective method starts from meta-chloroaniline.[1][5][6]

Experimental Protocol for 4,7-Dichloroquinoline Synthesis

The synthesis of 4,7-dichloroquinoline from m-chloroaniline can be achieved through a multi-step process involving the formation of an acrylate intermediate, thermal cyclization, saponification, decarboxylation, and chlorination.[1][6][7]

Step 1: Synthesis of Acrylate Intermediate

  • A mixture of m-chloroaniline and diethyl ethoxymethylenemalonate is heated.[7][8]

  • The reaction mixture is heated on a steam bath for 1 hour, allowing the evolved ethanol to escape.[7]

Step 2: Thermal Cyclization to Quinoline Ester

  • The crude acrylate intermediate is added to vigorously boiling Dowtherm A and heated for 1 hour.[7] This results in the crystallization of the cyclization product.[7]

  • The mixture is cooled, filtered, and washed to remove impurities.[7]

Step 3: Saponification

  • The air-dried filter cake is mixed with 10% aqueous sodium hydroxide and refluxed until the solid ester dissolves (approximately 1 hour).[7]

  • The solution is then cooled and separated from any oil that may be present.[7]

Step 4: Acidification to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • The aqueous solution is acidified with concentrated hydrochloric acid or 10% sulfuric acid.[7]

  • The resulting precipitate of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is collected by filtration and washed with water.[7]

Step 5: Decarboxylation and Chlorination to 4,7-Dichloroquinoline

  • The dried acid is suspended in Dowtherm A and boiled for 1 hour under a stream of nitrogen to remove water.[7][9]

  • The solution is cooled, and phosphorus oxychloride is added.[7][9]

  • The temperature is raised to 135–140°C and stirred for 1 hour.[7][9]

  • After cooling, the reaction mixture is poured into a separatory funnel and washed with hydrochloric acid.[7][9]

  • The combined acid extracts are cooled and neutralized with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.[7][9]

  • The solid product is collected, washed with water, and dried.[7][9] Recrystallization can be performed for further purification.[9]

Quantitative Data for 4,7-Dichloroquinoline Synthesis
ParameterValueReference
Overall Yield 75 - 89%[1][3]
Purity > 97%[1]
m-chloroaniline 127.5 g (1.0 mole)[7]
Ethyl ethoxymethylenemalonate 233 g (1.1 moles)[7]
Phosphorus oxychloride 90 ml (0.98 mole)[7][9]
Final Product Weight (from 1 mole starting material) 130–145 g (66–73%)[9]
Melting Point 80–82 °C (crude), 84–85 °C (recrystallized)[9]

Synthesis of this compound

The final stage of the synthesis involves the reaction of 4,7-dichloroquinoline with a substituted aminophenol intermediate, followed by conversion to the dihydrochloride dihydrate salt.

Synthesis of the Mannich Base Intermediate

A key intermediate in the synthesis of amodiaquine is 4-acetamido-2-(diethylaminomethyl)phenol, which is prepared via a Mannich reaction.[1][6]

Experimental Protocol:

  • 4-Acetamidophenol is subjected to a Mannich reaction with diethylamine and paraformaldehyde in a suitable solvent.[1][6]

Final Synthesis of this compound

Two primary routes for the final synthesis have been described: a traditional multi-step process and a more recent "one-pot" synthesis.

This process involves the hydrolysis of the Mannich base followed by a substitution reaction with 4,7-dichloroquinoline.[1][6]

Experimental Protocol:

  • Hydrolysis: The Mannich base (4-acetamido-2-(diethylaminomethyl)phenol) is hydrolyzed using hydrochloric acid (e.g., 32% commercial grade HCl) at elevated temperatures (e.g., 85°C) for several hours to produce the corresponding amine.[1]

  • Substitution: After adjusting the pH to 4, 4,7-dichloroquinoline is added to the reaction mixture in situ.[1] The mixture is then refluxed.[6]

  • Work-up and Purification: The crude amodiaquine is collected by filtration, washed, and then recrystallized from a solvent such as an ethanol/HCl mixture.[6]

  • Rehydration: The purified product is rehydrated by refluxing in water followed by precipitation under cool conditions to obtain this compound.[1]

A more streamlined "one-pot" synthesis has been developed to reduce steps, waste, and cost.[10] This method combines the substitution and Mannich-type reactions in a single vessel without isolating intermediates.[10]

Experimental Protocol:

  • Step 1 (Substitution): A mixture of 4-aminophenol and 4,7-dichloroquinoline is heated in acetic acid (e.g., at 110°C for about one hour).[11]

  • Step 2 (Aminomethylation): The mixture is cooled (e.g., to 20°C), and formaldehyde and diethylamine are sequentially added.[11] The reaction mixture is then heated (e.g., at 50°C for four hours).[11]

  • Step 3 (Salt Formation and Precipitation): The mixture is cooled, and aqueous hydrochloric acid is added to precipitate the this compound product as yellow crystals.[11] The product is then collected by filtration and dried.[11]

Quantitative Data for this compound Synthesis
ParameterValue (Traditional Method)Value ("One-Pot" Method)Reference
Overall Yield 90%92%[1][11]
Purity USP Quality> 99% (by HPLC)[1][11]
4,7-dichloroquinoline 336 g (1.696 mol)19.8 g (0.10 mol)[6][11]
4-aminophenol -11.4 g (0.104 mol)[11]
Formaldehyde (32% aq. solution) -14.06 g (0.150 mol)[11]
Diethylamine -10.95 g (0.150 mol)[11]
Final Product Weight -42.7 g[11]

Process Visualizations

The following diagrams illustrate the key synthesis pathways described in this guide.

Synthesis_of_4_7_Dichloroquinoline m_chloroaniline m-Chloroaniline acrylate_intermediate Acrylate Intermediate m_chloroaniline->acrylate_intermediate Diethyl ethoxymethylenemalonate quinoline_ester Quinoline Ester acrylate_intermediate->quinoline_ester Thermal Cyclization (Dowtherm A) quinoline_acid 7-Chloro-4-hydroxy- 3-quinolinecarboxylic acid quinoline_ester->quinoline_acid Saponification (NaOH) then Acidification (HCl) DCQ 4,7-Dichloroquinoline quinoline_acid->DCQ Decarboxylation & Chlorination (POCl3)

Caption: Synthesis pathway for 4,7-Dichloroquinoline.

Amodiaquine_Synthesis cluster_0 Traditional Multi-Step Synthesis cluster_1 One-Pot Synthesis mannich_base 4-Acetamido-2- (diethylaminomethyl)phenol hydrolyzed_amine Hydrolyzed Amine Intermediate mannich_base->hydrolyzed_amine Hydrolysis (HCl) crude_amodiaquine Crude Amodiaquine hydrolyzed_amine->crude_amodiaquine Substitution final_product Amodiaquine Dihydrochloride Dihydrate crude_amodiaquine->final_product Recrystallization & Rehydration DCQ_input1 4,7-Dichloroquinoline DCQ_input1->crude_amodiaquine aminophenol 4-Aminophenol one_pot_intermediate In-situ Intermediate aminophenol->one_pot_intermediate DCQ_input2 4,7-Dichloroquinoline DCQ_input2->one_pot_intermediate Acetic Acid, 110°C one_pot_reaction Aminomethylation one_pot_intermediate->one_pot_reaction Formaldehyde, Diethylamine, 50°C one_pot_reaction->final_product HCl Addition

Caption: Comparative pathways for Amodiaquine synthesis.

References

The Discovery and History of Amodiaquine: A Technical Guide for Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This technical guide provides an in-depth exploration of the discovery, history, and scientific development of amodiaquine, a significant 4-aminoquinoline compound in the global fight against malaria. Designed for researchers, scientists, and drug development professionals, this document details the drug's mechanism of action, synthesis, preclinical and clinical evaluation, and the evolution of parasitic resistance. Quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are described in detail. Visualizations of critical pathways and workflows are provided to facilitate a comprehensive understanding of amodiaquine's role in antimalarial therapy.

Introduction and Historical Overview

Amodiaquine, a 4-aminoquinoline derivative structurally similar to chloroquine, was first synthesized in 1948.[1] It has been a cornerstone of antimalarial treatment for over seven decades, initially used for both prophylaxis and treatment of Plasmodium falciparum malaria, particularly in Africa.[2] In 1977, the World Health Organization (WHO) added amodiaquine to its Model List of Essential Medicines.[3] Although its use as a monotherapy for prophylaxis was later curtailed due to rare but serious adverse effects like agranulocytosis and hepatotoxicity, it has seen a resurgence as a vital partner drug in artemisinin-based combination therapies (ACTs).[4] The combination of artesunate and amodiaquine (AS-AQ) is now a widely recommended first-line treatment for uncomplicated falciparum malaria in many malaria-endemic regions.[5][6]

Mechanism of Action

The primary antimalarial activity of amodiaquine, like other 4-aminoquinolines, is attributed to its interference with the parasite's heme detoxification process within the digestive vacuole.[7][8] Plasmodium parasites digest host hemoglobin to obtain essential amino acids, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline pigment called hemozoin.[7] Amodiaquine is believed to accumulate in the parasite's acidic food vacuole and inhibit this polymerization process, likely by forming a complex with heme that prevents its incorporation into the growing hemozoin crystal.[8] This leads to an accumulation of toxic free heme, which damages parasite membranes and other cellular components, ultimately leading to parasite death.[7][8] Additionally, some evidence suggests that amodiaquine may also exert its antimalarial effect by intercalating into the parasite's DNA and RNA, thereby disrupting nucleic acid synthesis and replication.[7]

Simplified Heme Detoxification Pathway and Amodiaquine's Site of Action cluster_host_rbc Host Red Blood Cell cluster_parasite Malaria Parasite cluster_dv Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Hemoglobin_uptake Hemoglobin Uptake Hemoglobin->Hemoglobin_uptake Ingestion Globin_digestion Globin Digestion Hemoglobin_uptake->Globin_digestion Proteolysis Free_Heme Toxic Free Heme (Ferriprotoporphyrin IX) Globin_digestion->Free_Heme Release Heme_Polymerase Heme Polymerase (or lipid-mediated) Free_Heme->Heme_Polymerase Substrate Heme_AQ_Complex Heme-Amodiaquine Complex Free_Heme->Heme_AQ_Complex Binding Membrane_Damage Membrane Damage & Parasite Death Free_Heme->Membrane_Damage Accumulation & Toxicity Hemozoin Hemozoin (Inert Crystal) Heme_Polymerase->Hemozoin Polymerization Amodiaquine Amodiaquine Amodiaquine->Heme_Polymerase Inhibition Amodiaquine->Heme_AQ_Complex Binding Heme_AQ_Complex->Membrane_Damage Toxicity

Figure 1: Amodiaquine's mechanism of action targeting heme detoxification.

Chemical Synthesis

Amodiaquine is synthesized through a multi-step chemical process. A common and robust method involves a Mannich reaction followed by a substitution reaction.[1][9] More recent developments have focused on "green chemistry" approaches to improve efficiency and reduce environmental impact.

Experimental Protocol: Amodiaquine Synthesis

This protocol describes a common laboratory-scale synthesis of amodiaquine dihydrochloride dihydrate.

Step 1: Mannich Reaction

  • To a mixture of 4-aminophenol and 4,7-dichloroquinoline, add acetic acid with stirring at room temperature.

  • Heat the resulting mixture with stirring at 110°C for approximately one hour.

  • Cool the mixture to 20°C.

  • Sequentially add an aqueous solution of formaldehyde and diethylamine to the same reaction vessel.

  • Heat the reaction mixture at 50°C for four hours.

Step 2: Precipitation and Isolation

  • Cool the mixture in an ice-water bath.

  • Add a 37% aqueous hydrochloric acid solution at a rate that maintains the internal temperature below 40°C.

  • Continue stirring for an additional two hours to complete the precipitation of the product as yellow crystals.

  • Collect the precipitated crystals by filtration.

  • Dry the crystals at room temperature to a constant weight to obtain this compound.

Chemical Synthesis Workflow of Amodiaquine cluster_reactants Starting Materials 4-Aminophenol 4-Aminophenol Step1_Reaction Step 1: Mannich Reaction - Acetic acid, 110°C - Addition of Formaldehyde & Diethylamine, 50°C 4-Aminophenol->Step1_Reaction 4,7-Dichloroquinoline 4,7-Dichloroquinoline 4,7-Dichloroquinoline->Step1_Reaction Formaldehyde Formaldehyde Formaldehyde->Step1_Reaction Diethylamine Diethylamine Diethylamine->Step1_Reaction Step2_Precipitation Step 2: Precipitation - Cooling - Addition of HCl Step1_Reaction->Step2_Precipitation Step3_Isolation Step 3: Isolation - Filtration - Drying Step2_Precipitation->Step3_Isolation Final_Product This compound Step3_Isolation->Final_Product

Figure 2: Workflow for the chemical synthesis of amodiaquine.

Preclinical Evaluation: In Vitro and In Vivo Efficacy

In Vitro Antiplasmodial Activity

The in vitro efficacy of amodiaquine and its active metabolite, desethylamodiaquine, is typically assessed against various laboratory-adapted strains and clinical isolates of P. falciparum. The 50% inhibitory concentration (IC50) is a key parameter determined in these assays.

Table 1: In Vitro IC50 Values of Amodiaquine and Desethylamodiaquine against P. falciparum

DrugP. falciparum Strain/IsolateIC50 (nM)Reference
AmodiaquineAfrican Isolates (Senegal)Mean: 12.0 (95% CI: 10.0–14.0)[8][10]
AmodiaquineMadagascar IsolatesMedian: 12.3 (Mean: 15.3)[11]
Desethylamodiaquine3D7 (sensitive)25[12]
DesethylamodiaquineV1/S (resistant)97[12]
DesethylamodiaquineCambodian IsolatesMedian: 174.5[13]
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

This protocol outlines a common method for determining the in vitro susceptibility of P. falciparum to amodiaquine.

  • Parasite Culture: Maintain asynchronous or synchronous cultures of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Prepare serial dilutions of amodiaquine in the culture medium.

  • Assay Plate Preparation: Add the drug dilutions to a 96-well microtiter plate. Also include wells for drug-free controls (positive growth) and uninfected erythrocytes (negative control).

  • Inoculation: Add the parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in Animal Models

The 4-day suppressive test in mice infected with Plasmodium berghei is a standard preclinical model to evaluate the in vivo antimalarial activity of compounds like amodiaquine.

Experimental Protocol: 4-Day Suppressive Test
  • Animal Model: Use Swiss albino mice.

  • Infection: Inoculate mice intraperitoneally with P. berghei-parasitized red blood cells.

  • Treatment: Administer the test compound (amodiaquine) orally or subcutaneously once daily for four consecutive days, starting 2-4 hours post-infection. Include a negative control group (vehicle) and a positive control group (e.g., chloroquine).

  • Parasitemia Determination: On day 5, prepare thin blood smears from the tail of each mouse and stain with Giemsa. Determine the percentage of parasitized red blood cells by microscopic examination.

  • Calculation of Suppression: Calculate the percentage of parasitemia suppression for each dose level compared to the negative control group.

  • ED50 Determination: The effective dose that suppresses parasitemia by 50% (ED50) can be determined from the dose-response curve.

Clinical Development and Efficacy

Clinical trials have been instrumental in defining the therapeutic role of amodiaquine, both as a monotherapy and in combination.

Table 2: Summary of Clinical Efficacy Data for Amodiaquine-Containing Regimens

RegimenCountry/RegionPopulationDay 28 PCR-Corrected Cure Rate (%)Reference
AmodiaquineKenyaChildren82 (by Kaplan-Meier analysis)[12]
Artesunate-AmodiaquineIndia6 months - 60 years97.5[3]
Artesunate-AmodiaquineWestern KenyaChildren68.9 (uncorrected)[5]
Artesunate-AmodiaquineSouth Kivu, DRCChildren95[14]
Artesunate-AmodiaquineCambodiaAdults & Children81.0[2][13]

Parasite and Fever Clearance:

  • In a study in Western Kenya, with artesunate-amodiaquine treatment, 84.6% of children had cleared parasitemia by day 2, and the mean parasite clearance time was 1.9 days.[5]

  • Fever clearance is typically rapid with artesunate-amodiaquine combination therapy.

Emergence and Mechanisms of Resistance

The widespread use of amodiaquine has inevitably led to the selection of resistant P. falciparum strains. Resistance is primarily associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) gene and, to a lesser extent, the P. falciparum multidrug resistance 1 (pfmdr1) gene. Specific haplotypes in these genes are correlated with reduced susceptibility to amodiaquine. The monitoring of these molecular markers is crucial for tracking the spread of resistance and informing treatment policies.

Conclusion

Amodiaquine has a long and storied history as an antimalarial agent. From its initial development as a standalone therapy to its current critical role as a partner drug in ACTs, it remains an indispensable tool in the global effort to control and eliminate malaria. A thorough understanding of its mechanism of action, chemical properties, and the dynamics of resistance is essential for its continued effective use and for the development of future antimalarial therapies. This technical guide provides a comprehensive overview to support these ongoing research and development efforts.

References

An In-depth Technical Guide to Amodiaquine Dihydrochloride Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 6398-98-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amodiaquine dihydrochloride dihydrate, a significant molecule in medicinal chemistry. This document consolidates critical data on its physicochemical properties, mechanisms of action, synthesis, formulation, pharmacokinetics, and analytical methodologies.

Physicochemical Properties

This compound is a yellow crystalline powder.[1] Key physicochemical data are summarized in the table below.

PropertyValueReference(s)
CAS Number 6398-98-7[2]
Molecular Formula C₂₀H₂₂ClN₃O·2HCl·2H₂O[2]
Molecular Weight 464.81 g/mol [2]
Appearance White to Yellow to Orange powder to crystal[3]
Melting Point 208 °C (decomposes)[2]
Solubility Water: 20 mg/mL, 92 mg/mL[3][4]
Methanol: Soluble[2]
Ethanol: Insoluble[3]
DMSO: 90 mg/mL, 100 mg/mL[4][5]
pKa (Strongest Acidic) 9.1[6]
pKa (Strongest Basic) 10.17[6]
Maximum Absorption Wavelength (λmax) 342 nm (in Methanol)[2][7]
Stability Hygroscopic[7]

Mechanism of Action

Amodiaquine exhibits a multifaceted mechanism of action, making it a subject of extensive research beyond its primary antimalarial application.

Antimalarial Activity

The principal antimalarial action of amodiaquine, similar to other 4-aminoquinolines, involves the disruption of heme detoxification in the malaria parasite.[6][8] After the parasite digests hemoglobin in the host's red blood cells, it releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Amodiaquine and its active metabolite, desethylamodiaquine, are thought to inhibit this polymerization process.[6] The accumulation of free heme is toxic to the parasite, leading to its death.[6]

Diagram: Antimalarial Mechanism of Amodiaquine

cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Heme Polymerization Death Parasite Death Heme->Death Accumulation leads to Amodiaquine Amodiaquine / Desethylamodiaquine Amodiaquine->Heme Inhibition of Polymerization

Caption: Inhibition of heme polymerization by amodiaquine in the malaria parasite.

Histamine N-Methyltransferase (HNMT) Inhibition

Amodiaquine is a potent, non-competitive inhibitor of histamine N-methyltransferase (HNMT), an enzyme responsible for the metabolic inactivation of histamine.[9][10] This inhibition can lead to an increase in histamine levels, which may contribute to some of its pharmacological and toxicological effects.

Nurr1 Agonism

Amodiaquine has been identified as an agonist of the orphan nuclear receptor Nurr1 (also known as NR4A2).[4][11] Nurr1 is crucial for the development and maintenance of dopaminergic neurons. By binding to the ligand-binding domain of Nurr1, amodiaquine can stimulate its transcriptional activity, suggesting a potential for neuroprotective effects.[3][5] This activation has been shown to proceed via the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[3]

Diagram: Amodiaquine as a Nurr1 Agonist

Amodiaquine Amodiaquine Nurr1 Nurr1 Receptor Amodiaquine->Nurr1 Binds to LBD p38_MAPK p38 MAPK Nurr1->p38_MAPK Activates Phospho_p38 Phosphorylated p38 MAPK p38_MAPK->Phospho_p38 Phosphorylation Neuroprotection Neuroprotective Gene Expression Phospho_p38->Neuroprotection Leads to

Caption: Amodiaquine-mediated activation of the Nurr1 signaling pathway.

Ribosome Biogenesis Stress

Recent studies have revealed that amodiaquine can inhibit ribosomal RNA (rRNA) transcription, a critical step in ribosome biogenesis.[1] This action is independent of its autophagy-inhibitory activity and leads to the stabilization of p53, a key tumor suppressor protein.[1] This suggests a potential for repurposing amodiaquine in cancer therapy.

Synthesis

A robust and scalable synthesis for this compound has been reported, typically involving a three-step process.[12][13]

Diagram: Synthetic Workflow for this compound

cluster_synthesis Synthetic Pathway Acetamidophenol 4-Acetamidophenol Mannich_Base Mannich Base Intermediate Acetamidophenol->Mannich_Base Mannich Reaction Amine Amine Intermediate Mannich_Base->Amine Hydrolysis Amodiaquine_Crude Crude Amodiaquine Amine->Amodiaquine_Crude Substitution DCQ 4,7-Dichloroquinoline DCQ->Amodiaquine_Crude Amodiaquine_Final This compound Amodiaquine_Crude->Amodiaquine_Final Rehydration & Purification

Caption: Overview of the synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported robust synthesis.[12]

Step 1: Mannich Reaction

  • To a suitable reaction vessel, add 4-acetamidophenol, diethylamine, and paraformaldehyde in an appropriate solvent (e.g., isopropanol).

  • Heat the mixture and reflux for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and isolate the Mannich base intermediate, 4-acetamido-2-(diethylaminomethyl)phenol, by filtration.

  • Wash the isolated solid with a cold solvent and dry under vacuum.

Step 2: Hydrolysis and Substitution

  • Suspend the Mannich base intermediate in hydrochloric acid.

  • Heat the mixture to induce hydrolysis of the amide group, forming the corresponding amine intermediate.

  • Adjust the pH of the solution to approximately 4.

  • Add 4,7-dichloroquinoline to the reaction mixture.

  • Continue heating until the substitution reaction is complete.

  • Cool the mixture to allow the crude amodiaquine product to precipitate.

  • Isolate the crude product by filtration.

Step 3: Purification and Rehydration

  • Recrystallize the crude amodiaquine from a suitable solvent, such as ethanol, to purify it.

  • To obtain the dihydrate form, reflux the purified amodiaquine in water.

  • Cool the aqueous solution to precipitate the final product, this compound.

  • Isolate the pure product by filtration, wash with cold water, and dry under appropriate conditions.

Pharmaceutical Formulations and Dosage

Amodiaquine is primarily formulated as oral tablets.[7] It is often used in combination with other antimalarial drugs, most notably artesunate, to improve efficacy and reduce the development of resistance.[9][14]

Table of Common Formulations and Dosages:

FormulationStrengthTypical Adult DosageIndicationReference(s)
Amodiaquine hydrochloride tablets200 mg (equivalent to 153 mg amodiaquine base)10 mg base/kg once daily for 3 daysUncomplicated malaria[9]
Co-formulated tablets (Artesunate/Amodiaquine)25 mg/67.5 mg, 50 mg/135 mg, 100 mg/270 mgWeight-based, once daily for 3 daysUncomplicated falciparum malaria[14]

Pharmacokinetics and Metabolism (ADME)

  • Absorption: Amodiaquine is rapidly absorbed from the gastrointestinal tract following oral administration.[4][15]

  • Distribution: Amodiaquine and its primary metabolite are highly bound to plasma proteins (over 90%).[4]

  • Metabolism: It undergoes rapid and extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to its main active metabolite, N-desethylamodiaquine (DEAQ).[4][16] The parent drug has a short elimination half-life (around 5 hours), while DEAQ has a much longer half-life (6-18 days).[15] DEAQ is largely responsible for the antimalarial activity of the drug.[4]

  • Excretion: The routes of excretion have not been fully elucidated, but a small percentage of the dose is recovered in the urine.[17]

Analytical Methodologies

The quantification of amodiaquine and its active metabolite, desethylamodiaquine, in biological matrices is crucial for pharmacokinetic and clinical studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Experimental Protocol: HPLC-UV Quantification in Plasma

This protocol is a representative example of an HPLC method for the analysis of amodiaquine and desethylamodiaquine in plasma.[18]

1. Sample Preparation (Liquid-Liquid Extraction): a. To a plasma sample, add an internal standard solution. b. Precipitate proteins by adding acetonitrile and vortexing. c. Centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube. e. Perform a liquid-liquid extraction by adding diethyl ether and vortexing. f. Centrifuge to separate the layers. g. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. h. Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: Agilent Zorbax C18 or equivalent.
  • Mobile Phase: A mixture of distilled water and methanol (e.g., 80:20 v/v) with 2% (v/v) triethylamine, adjusted to an acidic pH (e.g., 2.2).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at a wavelength appropriate for amodiaquine and its metabolite (e.g., 342 nm).
  • Quantification: Create a calibration curve using standards of known concentrations to quantify the analytes in the unknown samples.

In Vitro Biological Assays

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is widely used to determine the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum.[19]

1. Parasite Culture: a. Maintain a continuous culture of P. falciparum (chloroquine-sensitive or -resistant strains) in human red blood cells (O+) in RPMI 1640 medium supplemented with appropriate serum and antibiotics. b. Incubate the culture at 37°C in a controlled atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂).

2. Assay Procedure: a. Prepare a serial dilution of this compound in the culture medium. b. In a 96-well microtiter plate, add the drug dilutions in duplicate. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control. c. Add the parasite culture (synchronized to the ring stage) to each well. d. Incubate the plate for 72 hours under the same conditions as the parasite culture. e. After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with the parasitic DNA. f. Measure the fluorescence using a microplate reader. g. Calculate the IC₅₀ value by non-linear regression analysis of the fluorescence intensity versus the drug concentration.

Experimental Protocol: Histamine N-Methyltransferase (HMT) Inhibition Assay

This is a general protocol for assessing the inhibitory activity of amodiaquine on HMT.[20]

1. Reagents and Materials: a. Recombinant human HNMT enzyme. b. Histamine substrate. c. S-adenosyl-L-methionine (SAM) as the methyl donor. d. A suitable buffer system. e. A detection system to measure the product of the reaction (e.g., methylated histamine) or the consumption of a substrate.

2. Assay Procedure: a. In a microplate, add the HNMT enzyme, buffer, and various concentrations of amodiaquine. b. Pre-incubate the mixture to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding histamine and SAM. d. Incubate at 37°C for a defined period. e. Stop the reaction. f. Quantify the amount of product formed or substrate remaining using a suitable method (e.g., HPLC, radiometric assay, or a coupled enzymatic assay). g. Calculate the percent inhibition for each concentration of amodiaquine and determine the IC₅₀ value.

References

Amodiaquine Dihydrochloride Dihydrate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, and mechanism of action of amodiaquine dihydrochloride dihydrate, a crucial antimalarial agent. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Physicochemical Properties

This compound is a 4-aminoquinoline derivative. Its chemical structure consists of a 7-chloroquinoline core linked to a 4-aminophenol moiety, which is further substituted with a diethylaminomethyl group. The dihydrochloride dihydrate form indicates the presence of two hydrochloride molecules and two water molecules in the crystal lattice.

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and formulation development.

PropertyValueReferences
Chemical Formula C₂₀H₂₂ClN₃O·2HCl·2H₂O[1][2][3]
Molecular Weight 464.81 g/mol [1][2][3][4]
CAS Number 6398-98-7[2][3][4]
Appearance Light yellow powder/solid[5]
Solubility Water: 25 mg/mL, 92 mg/mL (197.93 mM) DMSO: 90 mg/mL Ethanol: Insoluble[1][2]
Melting Point Not explicitly found in search results
pKa (Strongest Acidic) 9.03[6]
pKa (Strongest Basic) 10.04[6]
logP 4.83[6]
UV max (λmax) 342 nm (in Methanol)[5]

Synthesis of this compound

The synthesis of this compound is a well-established process, typically involving a multi-step chemical reaction sequence. A common and robustly described method is a three-step synthetic route.[7][8] This process begins with a Mannich reaction, followed by a substitution reaction with 4,7-dichloroquinoline, and concludes with rehydration to yield the final product.[7][8]

A generalized workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Condensation cluster_2 Step 3: Purification and Rehydration 4-Acetamidophenol 4-Acetamidophenol Mannich_Base 4-Acetamido-2- (diethylaminomethyl)phenol 4-Acetamidophenol->Mannich_Base Solvent Diethylamine Diethylamine Diethylamine->Mannich_Base Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Base Amodiaquine_Base Amodiaquine (crude) Mannich_Base->Amodiaquine_Base Condensation 4,7-Dichloroquinoline 4,7-Dichloroquinoline 4,7-Dichloroquinoline->Amodiaquine_Base Final_Product Amodiaquine Dihydrochloride Dihydrate Amodiaquine_Base->Final_Product Recrystallization & Rehydration Malaria_MOA Hemoglobin_Digestion Parasite digests host hemoglobin Heme_Release Toxic free heme is released Hemoglobin_Digestion->Heme_Release Heme_Polymerase Heme Polymerase Heme_Release->Heme_Polymerase Hemozoin Non-toxic hemozoin (malaria pigment) Heme_Polymerase->Hemozoin Toxic_Complex Accumulation of toxic heme Heme_Polymerase->Toxic_Complex Amodiaquine Amodiaquine Amodiaquine->Heme_Polymerase Inhibits Amodiaquine->Toxic_Complex Forms complex with heme Parasite_Death Parasite Death Toxic_Complex->Parasite_Death

References

Amodiaquine: A Potent Inhibitor of Histamine N-Methyltransferase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Amodiaquine, a 4-aminoquinoline compound widely known for its use as an antimalarial agent, has been identified as a potent inhibitor of histamine N-methyltransferase (HNMT), a key enzyme in histamine metabolism. This technical guide provides a comprehensive overview of amodiaquine's interaction with HNMT, including its inhibitory kinetics, structural basis of interaction, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of amodiaquine and the potential for its repositioning or the development of novel HNMT inhibitors.

Introduction to Histamine N-Methyltransferase (HNMT)

Histamine is a crucial biogenic amine involved in a wide range of physiological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[1] The biological activity of histamine is terminated through two primary metabolic pathways: oxidative deamination by diamine oxidase (DAO) and Nτ-methylation by histamine N-methyltransferase (HNMT).[2] In the central nervous system, HNMT is the principal enzyme responsible for histamine inactivation.[3] HNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming N-methylhistamine. Given its critical role in histamine homeostasis, HNMT has emerged as a significant therapeutic target for various disorders, including neurodegenerative diseases and allergies.[3][4]

Amodiaquine as an HNMT Inhibitor: Quantitative Analysis

Amodiaquine has been demonstrated to be a potent inhibitor of HNMT.[1] The inhibitory activity of amodiaquine is characterized by its inhibition constant (Ki), which quantifies the concentration of amodiaquine required to produce 50% of the maximal inhibition.

Inhibitor Target Enzyme Inhibition Constant (Ki) Mode of Inhibition Reference
AmodiaquineHuman HNMT18.6 nMMixedHorton et al., 2005

Table 1: Quantitative data on the inhibition of Human Histamine N-Methyltransferase by Amodiaquine.

Structural Basis of Amodiaquine Inhibition

The precise mechanism of HNMT inhibition by amodiaquine has been elucidated through X-ray crystallography. The crystal structure of human HNMT in complex with amodiaquine has been solved, revealing that amodiaquine binds within the histamine-binding site of the enzyme.[1] This binding physically obstructs the access of the natural substrate, histamine, to the active site. The interaction is characterized by shape complementarity between the aromatic rings of amodiaquine and the aromatic side chains of amino acid residues within the enzyme's active site, contributing to the tight binding and potent inhibition.[1] Specifically, residues such as Phe9, Tyr15, and Phe19 at the N-terminus of HNMT are crucial for the binding of diverse inhibitors, including amodiaquine.[3]

Experimental Protocols

Radiometric HNMT Inhibition Assay

This protocol outlines a radiometric assay to determine the inhibitory activity of amodiaquine on HNMT, based on the methodology described by Horton et al. (2005).[1]

Materials:

  • Recombinant human HNMT (15 nM)

  • S-adenosyl-L-methionine (AdoMet) (40 µM)

  • [³H]-S-adenosyl-L-methionine (as a tracer)

  • Histamine (at various concentrations: 5, 10, 20, and 40 µM)

  • Amodiaquine (at various concentrations)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Pre-incubation: In a microcentrifuge tube, pre-incubate 15 nM of HNMT with 40 µM of AdoMet and the desired concentration of amodiaquine in the assay buffer.

  • Reaction Initiation: Start the enzymatic reaction by adding histamine at varying concentrations (5, 10, 20, and 40 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a basic solution).

  • Extraction: Extract the radiolabeled product, [³H]-N-methylhistamine, using an organic solvent (e.g., a mixture of toluene and isoamyl alcohol).

  • Quantification: Add a portion of the organic phase to a scintillation vial containing a scintillation cocktail.

  • Measurement: Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Plot the slope of each linear fit against the concentration of amodiaquine. The intercept on the x-axis provides an estimate of the Ki value.

In Vivo Evaluation of HNMT Inhibition

Studies in animal models have been conducted to assess the in vivo effects of amodiaquine on HNMT activity and histamine levels.

Experimental Model:

  • Animal Model: Rats[2] or mice.

  • Amodiaquine Administration: Amodiaquine can be administered peripherally (intraperitoneally, i.p.) or centrally (intracerebroventricularly, i.vt.).[2] Doses can range from 60 mg/kg (i.p.) to 100 µg (i.vt.).[2]

  • Tissue Collection: At various time points after administration, animals are euthanized, and tissues of interest (e.g., brain, liver) are collected.

  • HNMT Activity Assay: Tissue homogenates are prepared, and HNMT activity is measured using the radiometric assay described above or a similar method.

  • Histamine Level Measurement: Histamine levels in the tissue homogenates can be quantified using methods such as high-performance liquid chromatography (HPLC) with fluorescence detection.

Visualizations

Histamine Metabolism Pathway and Inhibition by Amodiaquine

Histamine_Metabolism Histamine Histamine HNMT Histamine N-Methyltransferase (HNMT) Histamine->HNMT N_Methylhistamine N-Methylhistamine (Inactive) HNMT->N_Methylhistamine Methylation SAH S-adenosyl- L-homocysteine (SAH) HNMT->SAH Byproduct Amodiaquine Amodiaquine Amodiaquine->HNMT Inhibition SAM S-adenosyl- L-methionine (SAM) SAM->HNMT Methyl Donor HNMT_Inhibition_Workflow start Start preincubation Pre-incubate HNMT, AdoMet, and Amodiaquine start->preincubation initiation Initiate reaction with varying [Histamine] preincubation->initiation incubation Incubate at 37°C initiation->incubation termination Terminate Reaction incubation->termination extraction Extract Radiolabeled Product termination->extraction measurement Measure Radioactivity extraction->measurement analysis Data Analysis (Ki determination) measurement->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for Cell Culture Treatment with Amodiaquine Dihydrochloride Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Amodiaquine dihydrochloride dihydrate in cell culture, including its mechanism of action, effects on various cellular pathways, and detailed protocols for its application in experimental settings.

Amodiaquine, a 4-aminoquinoline derivative, is a well-established antimalarial agent.[1] Recent research has unveiled its potential for repositioning as an anticancer therapeutic, primarily attributed to its ability to induce autophagic-lysosomal blockade, endoplasmic reticulum (ER) stress, and ribosome biogenesis stress.[2][3][4]

Mechanism of Action

Amodiaquine exerts its effects on mammalian cells through multiple mechanisms:

  • Autophagy Inhibition: As a lysosomotropic agent, Amodiaquine accumulates in lysosomes, raising their pH and inhibiting the fusion of autophagosomes with lysosomes. This blockade of the autophagic flux leads to the accumulation of autophagosomes and the autophagy substrate p62/SQSTM1.[2][5]

  • Ribosome Biogenesis Stress: Amodiaquine has been shown to inhibit rRNA transcription, a critical step in ribosome biogenesis. This leads to the degradation of the RNA polymerase I (Pol I) catalytic subunit, which in turn triggers a p53-dependent stress response.[3]

  • Endoplasmic Reticulum (ER) Stress: The disruption of cellular homeostasis by Amodiaquine can lead to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) or ER stress. This can be observed by the upregulation of ER stress markers.[4][6]

  • p53 Stabilization: The ribosome biogenesis stress induced by Amodiaquine leads to the stabilization of the tumor suppressor protein p53, independent of its autophagy-inhibitory activity.[1][7] This can contribute to cell cycle arrest and apoptosis.

  • Oxidative Stress: In some cellular contexts, Amodiaquine has been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[8]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Amodiaquine in various cancer cell lines, as reported in the literature. These values can serve as a starting point for determining the effective concentration range for specific experimental setups.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer19.23 ± 1.16[9]
MDA-MB-453Breast Cancer6.48 ± 1.12[9]
4T1Murine Breast Cancer10.50 ± 1.17[9]
A375Malignant MelanomaEffective at 1-20 µM[10]
MCF-7Breast Cancer11.5 ± 6.5[11]
BT-549Triple-Negative Breast Cancer24.0 ± 2.2[11]
SK-BR-3Breast Cancer16.0 ± 3.9[11]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed. The molecular weight of this compound is 464.81 g/mol .

  • Dissolution: In a sterile microcentrifuge tube, dissolve the weighed this compound in an appropriate volume of DMSO. For example, to make a 10 mM stock solution, dissolve 4.65 mg in 1 mL of DMSO.

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[3]

  • Sterilization: While not always necessary for DMSO stocks, if there are concerns about contamination, the stock solution can be filtered through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol for Determining IC50 using MTT Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of Amodiaquine from the stock solution in complete medium. A typical concentration range to start with could be 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10][12]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[10][12]

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the drug concentration (logarithmic scale) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol for Western Blot Analysis of Autophagy Markers (LC3 and p62)

Materials:

  • Cells treated with Amodiaquine and control cells

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom. A higher percentage gel (e.g., 15%) is recommended for better separation of LC3-I and LC3-II.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis prep_drug Prepare Amodiaquine Stock Solution (DMSO) treat_cells Treat Cells with Serial Dilutions of Amodiaquine prep_drug->treat_cells prep_cells Culture and Seed Cells (e.g., 96-well plate) prep_cells->treat_cells ic50 IC50 Determination (MTT Assay) treat_cells->ic50 western Protein Analysis (Western Blot) treat_cells->western other_assays Other Assays (e.g., Flow Cytometry) treat_cells->other_assays

Caption: General experimental workflow for cell culture treatment with Amodiaquine.

Amodiaquine_Signaling cluster_lysosome Lysosome cluster_ribosome Nucleus/Ribosome Biogenesis cluster_er Endoplasmic Reticulum cluster_cellular_effects Cellular Outcomes Amodiaquine Amodiaquine Lysosome Lysosomal pH Increase Amodiaquine->Lysosome Inhibits rRNA_synthesis rRNA Transcription Inhibition Amodiaquine->rRNA_synthesis Inhibits ER_Stress ER Stress (UPR) Amodiaquine->ER_Stress Induces Autophagy_Block Autophagosome-Lysosome Fusion Blockade Lysosome->Autophagy_Block LC3_p62_Accumulation LC3-II & p62 Accumulation Autophagy_Block->LC3_p62_Accumulation Cell_Death Cell Death LC3_p62_Accumulation->Cell_Death PolI_degradation RNA Pol I Degradation rRNA_synthesis->PolI_degradation p53_stabilization p53 Stabilization PolI_degradation->p53_stabilization Cell_Cycle_Arrest Cell Cycle Arrest p53_stabilization->Cell_Cycle_Arrest Apoptosis Apoptosis p53_stabilization->Apoptosis ER_Stress->Apoptosis Cell_Cycle_Arrest->Cell_Death Apoptosis->Cell_Death

Caption: Signaling pathways affected by Amodiaquine treatment in cells.

References

Application Notes and Protocols for Amodiaquine Dihydrochloride Dihydrate in Malaria Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amodiaquine (AQ), a 4-aminoquinoline compound, is a widely utilized antimalarial agent effective against various Plasmodium species.[1] It shares structural similarities and a comparable mechanism of action with chloroquine, though it has demonstrated efficacy against some chloroquine-resistant parasite strains.[1] Primarily, amodiaquine is rapidly metabolized in the liver to its main active metabolite, N-desethylamodiaquine (DEAQ), which is responsible for most of the antimalarial activity.[2][3] Due to concerns about potential hepatotoxicity and agranulocytosis with long-term use, amodiaquine is now primarily recommended for the treatment of uncomplicated malaria rather than for prophylaxis.[3][4] In preclinical research, amodiaquine dihydrochloride dihydrate is a critical tool for evaluating novel antimalarial therapies and understanding the mechanisms of drug action and resistance in various animal models.

Physicochemical Properties and Formulation

This compound is a yellow crystalline powder. Its solubility in aqueous solutions is a key consideration for in vivo studies.

PropertyValueSource
Molecular FormulaC20H22ClN3O · 2HCl · 2H2O[4]
Molecular Weight464.81 g/mol N/A
AppearanceYellow crystalline powderN/A
SolubilitySoluble in waterN/A

For oral administration in animal models, this compound can be dissolved in sterile distilled water or prepared as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC).

Mechanism of Action

The primary mechanism of action of amodiaquine, similar to other quinoline antimalarials, involves the disruption of hemozoin formation in the parasite's food vacuole.[1][2]

  • Hemoglobin Digestion and Heme Release: The intraerythrocytic malaria parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme.

  • Heme Detoxification: To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline pigment called hemozoin.

  • Inhibition of Hemozoin Formation: Amodiaquine and its active metabolite, DEAQ, are thought to enter the parasite's food vacuole and bind to free heme, preventing its polymerization into hemozoin.[1][2]

  • Parasite Lysis: The accumulation of the toxic heme-drug complex leads to oxidative stress, membrane damage, and ultimately, lysis of the parasite.[2]

Additionally, amodiaquine may exert its antimalarial effects through other mechanisms, including the intercalation into parasite DNA and RNA, thereby interfering with nucleic acid synthesis, and the inhibition of host cathepsin B, which can disrupt pathogen entry into host cells.[2][5]

amodiaquine_mechanism cluster_parasite Plasmodium Parasite cluster_drug_action Amodiaquine Action Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Heme_AQ_Complex Heme-Amodiaquine Complex Heme->Heme_AQ_Complex Parasite_Lysis Parasite Lysis AQ Amodiaquine/DEAQ AQ->Hemozoin Inhibition AQ->Heme_AQ_Complex Heme_AQ_Complex->Parasite_Lysis Oxidative Stress & Membrane Damage

Caption: Mechanism of action of amodiaquine against Plasmodium.

Application in Animal Models of Malaria

Murine malaria models, such as those using Plasmodium berghei, Plasmodium yoelii, and Plasmodium chabaudi, are invaluable tools for the in vivo evaluation of antimalarial compounds. Amodiaquine is frequently used as a reference drug in these studies to assess the efficacy of new chemical entities.

Experimental Workflow for In Vivo Efficacy Testing

A standard in vivo efficacy study, often referred to as the "4-day suppressive test," follows a general workflow:

in_vivo_workflow Animal_Acclimatization Animal Acclimatization (e.g., Swiss Albino Mice) Infection Infection with Plasmodium sp. (e.g., P. berghei via IP injection) Animal_Acclimatization->Infection Grouping Randomization into Treatment Groups (Vehicle, Amodiaquine, Test Compound) Infection->Grouping Treatment Drug Administration (e.g., Oral Gavage for 4 days) Grouping->Treatment Monitoring Monitoring of Parasitemia (e.g., Giemsa-stained blood smears) Treatment->Monitoring Data_Analysis Data Analysis (e.g., Percent Suppression, Survival) Monitoring->Data_Analysis

References

Application Note & Protocol: HPLC Analysis of Amodiaquine Dihydrochloride Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amodiaquine dihydrochloride dihydrate is a 4-aminoquinoline compound widely used as an antimalarial agent. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical dosage forms and biological matrices to ensure quality control and support pharmacokinetic studies. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of amodiaquine, summarizing key quantitative data and presenting a comprehensive experimental protocol.

Chromatographic Conditions

Several HPLC methods have been established for the analysis of amodiaquine. The following tables summarize the chromatographic conditions from various validated methods, providing flexibility for laboratory-specific instrumentation and requirements.

Method 1: Isocratic Reversed-Phase HPLC with UV Detection

This method is suitable for the routine quality control of amodiaquine in pharmaceutical formulations.

ParameterSpecification
Column Agilent Zorbax C18 (150 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Distilled water:Methanol (80:20 v/v) with 2% (v/v) Triethylamine, pH adjusted to 2.2 with orthophosphoric acid[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 340 nm[1]
Column Temperature Ambient
Run Time Approximately 6 minutes[1]

Method 2: Isocratic HPLC for Simultaneous Analysis with Artesunate

This method is designed for the simultaneous determination of amodiaquine and artesunate in combined tablet dosage forms.[2][3]

ParameterSpecification
Column Agilent Technologies C18 (150 mm x 3.9 mm, 5 µm)[2][3]
Mobile Phase Phosphate buffer:Methanol (30:70 v/v), pH adjusted to 3.0[2][3]
Flow Rate 1.0 mL/min[2][3]
Injection Volume 20 µL[2][3]
Detector Diode Array Detector (DAD)
Detection Wavelength 339 nm for Amodiaquine HCl[2]
Column Temperature Ambient

Method 3: USP-Based Isocratic Method

This method follows the United States Pharmacopeia (USP) guidelines for amodiaquine hydrochloride analysis.[4]

ParameterSpecification
Column C18
Mobile Phase 78% Potassium phosphate buffer and 22% Methanol[4]
Flow Rate 1.2 mL/min[4]
Injection Volume Not specified, inject through a loop[4]
Detector UV-Vis
Detection Wavelength 224 nm[4]
Run Time 15 minutes[4]

Quantitative Data Summary

The following tables summarize the validation parameters from various studies, demonstrating the performance of the HPLC methods for amodiaquine analysis.

Linearity

Concentration RangeCorrelation Coefficient (r²)Reference
100 - 1000 ng/mL (in plasma)> 0.99[1]
5 - 30 µg/mL0.995[3]
45.9 - 107.1 µg/mL0.999[5]
10 - 50 µg/mLNot specified[6]

Precision (%RSD)

TypeConcentration Levels%RSDReference
Intra- and Inter-day150, 300, and 900 ng/mL1.3 - 4.8%[1]
Intra- and Inter-dayNot specified< 10.5%[7][8]
Repeatability, Intra- and Inter-day5 - 30 µg/mL< 2.0%[3]

Accuracy & Recovery

ParameterValueReference
Bias6.4 - 9.5%[1]
Mean Extraction Recovery80.0%[1]
Recovery102.9%[3]
Recovery99.3%
Mean Extraction Recovery49%[8]

Limits of Detection (LOD) and Quantification (LOQ)

ParameterValueReference
LOD1 ng (on column)[1]
LOQ2 ng (on column)[1]
LOQ50 nM[7][8]
LOD0.0197 ppm[9]
LOQ0.0598 ppm[9]
LOD0.1605 µg/mL[6]
LOQ0.53 µg/mL[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol based on a common reversed-phase HPLC method.

4.1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Triethylamine

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm membrane filters

4.2. Preparation of Mobile Phase (Method 1)

  • Prepare the aqueous component by dissolving the appropriate amount of buffer salts and adding triethylamine.

  • Carefully adjust the pH of the aqueous component to 2.2 using orthophosphoric acid.[1]

  • Mix the aqueous component with methanol in an 80:20 (v/v) ratio.[1]

  • Filter the mobile phase through a 0.45 µm membrane filter.

  • Degas the mobile phase using an ultrasonic bath for at least 15 minutes before use.

4.3. Preparation of Standard Solutions

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 5, 10, 15, 20, 25 µg/mL).

4.4. Preparation of Sample Solutions (from Tablets)

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 25 mg) and transfer it to a 100 mL volumetric flask.[5]

  • Add approximately 70 mL of diluent (mobile phase) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

4.5. HPLC System Setup and Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the flow rate to 1.0 mL/min and the detector wavelength to 340 nm.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Perform six replicate injections of a standard solution to check for system suitability. The relative standard deviation (RSD) for the peak area should be less than 2%.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the sample solutions for analysis.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% methanol) to remove any strongly retained compounds.

4.6. Data Analysis

  • Identify and integrate the peak corresponding to amodiaquine in the chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of amodiaquine in the sample solutions from the calibration curve using linear regression.

  • Calculate the amount of this compound in the original sample (e.g., tablet) based on the dilutions performed.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration HPLC System Equilibration MobilePhase->SystemEquilibration StandardSol Standard Solution Preparation SystemSuitability System Suitability Test StandardSol->SystemSuitability Calibration Calibration Curve Generation StandardSol->Calibration SampleSol Sample Solution Preparation SampleAnalysis Sample Injection & Analysis SampleSol->SampleAnalysis SystemSuitability->Calibration Calibration->SampleAnalysis PeakIntegration Peak Integration SampleAnalysis->PeakIntegration ConcentrationCalc Concentration Calculation PeakIntegration->ConcentrationCalc ResultReporting Result Reporting ConcentrationCalc->ResultReporting

Caption: Workflow for HPLC Analysis of Amodiaquine.

References

Protocol for Oral Administration of Amodiaquine in Mice: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the oral administration of amodiaquine to mice, a critical procedure in preclinical studies evaluating its therapeutic potential for various diseases, including malaria, inflammatory conditions, and cancer. Detailed methodologies for drug preparation, oral gavage technique, and pharmacokinetic analysis are presented to ensure experimental reproducibility and animal welfare. Furthermore, this protocol outlines the known signaling pathways affected by amodiaquine, offering a molecular context for its pharmacological effects. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Amodiaquine is a 4-aminoquinoline compound historically used as an antimalarial agent.[1] Recent research has unveiled its broader therapeutic potential, stemming from its anti-inflammatory, anti-proliferative, and autophagy-inhibiting properties.[2] Preclinical evaluation of amodiaquine in mouse models is essential to understand its efficacy, pharmacokinetics, and mechanism of action. Oral administration via gavage is a precise and reliable method for delivering a defined dose of the compound. This protocol provides a standardized procedure for the oral administration of amodiaquine in mice to facilitate consistent and accurate preclinical research.

Materials and Reagents

  • Amodiaquine hydrochloride (or other salt form)

  • Vehicle (e.g., sterile distilled water, 0.9% saline, 0.5% methyl cellulose in water)

  • Sterile syringes (1 mL or 3 mL)

  • Oral gavage needles (20-24 gauge, 1.5-2 inches with a rounded tip)[3]

  • Animal scale

  • 70% Ethanol

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Experimental Protocols

Preparation of Amodiaquine Solution/Suspension
  • Calculate the required amount of amodiaquine: Based on the desired dose (mg/kg) and the body weight of the mice, calculate the total amount of amodiaquine needed.

  • Select a vehicle: The choice of vehicle depends on the solubility of the amodiaquine salt and the experimental design. Sterile distilled water or 0.9% saline are common choices. For suspensions, 0.5% methyl cellulose can be used to ensure uniform distribution.[4]

  • Dissolve or suspend amodiaquine:

    • For solutions, add the calculated amount of amodiaquine to the chosen vehicle and vortex or sonicate until fully dissolved.

    • For suspensions, gradually add the amodiaquine powder to the vehicle while continuously vortexing to ensure a homogenous mixture.

  • Adjust the final concentration: Ensure the final concentration allows for the administration of a reasonable volume to the mice (typically 5-10 mL/kg).[5]

Oral Gavage Procedure

Animal Handling and Restraint:

  • Properly restrain the mouse by scruffing the loose skin over the shoulders and behind the ears with the non-dominant hand. This should immobilize the head and prevent the mouse from biting.[3][6]

  • The body of the mouse should be held securely, maintaining an upright, vertical position to align the esophagus and stomach.[7]

Gavage Administration:

  • Measure the correct length of the gavage needle by holding it alongside the mouse from the tip of the nose to the last rib to estimate the distance to the stomach. A marker can be used to indicate this length on the needle.[3]

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the throat.[8]

  • Allow the mouse to swallow the tip of the needle. The needle should then pass smoothly down the esophagus without resistance. Do not force the needle. If resistance is met, or the mouse shows signs of distress (e.g., gasping, fluid from the nose), withdraw the needle immediately.[6][7]

  • Once the needle is inserted to the predetermined depth, slowly depress the syringe plunger to administer the amodiaquine solution/suspension.[7]

  • After administration, gently and slowly withdraw the needle in a single, smooth motion.[8]

  • Return the mouse to its cage and monitor for any adverse reactions for at least 10 minutes.[8]

Pharmacokinetic Study: Blood Collection

For pharmacokinetic analysis, serial blood samples can be collected at various time points post-administration.

Recommended Blood Collection Techniques:

  • Submandibular (Chin) Bleed: A sterile lancet is used to puncture the submandibular vein. This method allows for repeated sampling from the same animal by alternating sides.[9]

  • Retro-orbital Bleeding: This technique requires anesthesia and involves collecting blood from the retro-orbital sinus using a capillary tube. It is a common method for obtaining a larger volume of blood.[10]

  • Cardiac Puncture: This is a terminal procedure performed under deep anesthesia to collect the maximum blood volume.[10]

Blood Sample Volume and Frequency:

The total volume of blood collected should not exceed 10% of the mouse's total blood volume in a single collection without fluid replacement.[11] For a 25g mouse, the total blood volume is approximately 1.9-2.0 mL.[11] For multiple sampling, the volume and frequency should be minimized.

Sample Processing:

  • Collect blood into appropriate tubes (e.g., with anticoagulant for plasma, or without for serum).

  • For plasma, centrifuge the blood sample according to the anticoagulant manufacturer's instructions to separate the plasma.

  • For serum, allow the blood to clot at room temperature for about 20 minutes, then centrifuge to separate the serum.[9]

  • Store the plasma or serum samples at -80°C until analysis.

Data Presentation

Table 1: Recommended Dosages of Amodiaquine for Oral Administration in Mice

Study TypeMouse StrainDosage (mg/kg)VehicleFrequencyReference
Antimalarial EfficacySwiss albino10Distilled WaterOnce daily for 3 days[12]
PharmacokineticsA/J20Not specifiedSingle dose
Anti-inflammatoryNot specified5 - 50Not specifiedNot specified
Anti-cancerNot specified30Not specifiedOnce daily

Table 2: Pharmacokinetic Parameters of Amodiaquine in Mice (Oral Administration)

ParameterValueUnitReference
Amodiaquine
Tmax (Time to peak concentration)~0.5hours
Cmax (Peak concentration)Varies with doseng/mL
Desethylamodiaquine (Active Metabolite)
Tmax~2hours
Cmax~1.1µM (for a 20 mg/kg dose)
t1/2 (Half-life)~2hours

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_pk Pharmacokinetic Analysis prep_calc Calculate Dose prep_vehicle Select Vehicle prep_calc->prep_vehicle prep_mix Prepare Solution/ Suspension prep_vehicle->prep_mix admin_restrain Restrain Mouse prep_mix->admin_restrain admin_gavage Perform Oral Gavage admin_restrain->admin_gavage admin_monitor Monitor Animal admin_gavage->admin_monitor pk_blood Collect Blood Samples admin_monitor->pk_blood pk_process Process Samples (Plasma/Serum) pk_blood->pk_process pk_analyze LC-MS/MS Analysis pk_process->pk_analyze

Caption: Workflow for oral administration and pharmacokinetic analysis of amodiaquine in mice.

Signaling Pathways of Amodiaquine

A. Antimalarial Mechanism of Action

G cluster_parasite Malaria Parasite (in Red Blood Cell) hemoglobin Hemoglobin heme Toxic Heme hemoglobin->heme Digestion heme_polymerase Heme Polymerase heme->heme_polymerase death Parasite Death heme->death Accumulation hemozoin Hemozoin (Non-toxic) heme_polymerase->hemozoin amodiaquine Amodiaquine amodiaquine->inhibition inhibition->heme_polymerase

Caption: Amodiaquine inhibits heme polymerase, leading to toxic heme accumulation in malaria parasites.[13]

B. Modulation of Host Cell Signaling

G cluster_pathways Host Cell Pathways amodiaquine Amodiaquine pparg PPARγ amodiaquine->pparg Prevents nuclear localization cathepsin_b Cathepsin B amodiaquine->cathepsin_b Inhibits ribosome_stress Ribosome Biogenesis Stress amodiaquine->ribosome_stress nucleus Nucleus pparg->nucleus gene_exp Adipogenic Gene Expression nucleus->gene_exp pathogen_entry Pathogen Entry cathepsin_b->pathogen_entry p53 p53 Stabilization ribosome_stress->p53

Caption: Amodiaquine modulates host cell signaling by inhibiting PPARγ nuclear localization and cathepsin B activity, and by inducing p53 stabilization.[2][14][15]

References

Troubleshooting & Optimization

Technical Support Center: Amodiaquine Dihydrochloride Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amodiaquine dihydrochloride dihydrate, focusing on solubility challenges in Dimethyl Sulfoxide (DMSO).

Solubility Data

Quantitative solubility data for this compound from various suppliers is summarized below. Note that slight variations between batches can occur.[1]

SupplierSolventSolubility (mg/mL)Molar Concentration (mM)Notes
Selleck ChemicalsDMSO92 mg/mL197.93 mMSolubility tested at 25°C.[1]
MedchemExpressDMSO100 mg/mL215.14 mMRequires ultrasonic treatment; hygroscopic nature of DMSO can affect solubility.[2]
GlpBioDMSO≥ 70.4 mg/mL≥ 151.46 mMRecommends heating to 37°C and sonication to aid dissolution.[3]
Cayman ChemicalDMSO~5 mg/mL~10.76 mMPertains to amodiaquine base, not the dihydrochloride dihydrate salt.
Selleck ChemicalsWater92 mg/mL197.93 mM
MedchemExpressWater20 mg/mL43.03 mMRequires ultrasonic treatment.[2]
Selleck ChemicalsEthanolInsoluble-

Molecular Weight used for conversion: 464.81 g/mol .[1]

Experimental Protocols

Based on supplier recommendations, the following protocol outlines the suggested steps for dissolving this compound in DMSO.

Protocol: Preparing a Concentrated Stock Solution in DMSO
  • Preparation: Before starting, ensure your DMSO is of high purity and has been stored properly to prevent moisture absorption. It is highly recommended to use a new, unopened bottle of anhydrous DMSO.[2] The hygroscopic nature of the compound and the solvent are critical factors.[2][4]

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile conical tube.

  • Solvent Addition: Add the required volume of high-purity DMSO to the tube to achieve the target concentration.

  • Initial Mixing: Vortex the solution gently for 1-2 minutes to suspend the compound.

  • Sonication: Place the tube in an ultrasonic water bath. Sonicate the solution until the compound is fully dissolved.[2][3] This may take several minutes. Intermittent vortexing can help.

  • Gentle Heating (Optional): If solubility issues persist, the solution can be gently warmed to 37°C in a water bath.[3] Continue to sonicate and vortex intermittently until a clear solution is obtained.

  • Sterilization (Optional): If required for your experiment, filter the final stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.[3] For storage, it is recommended to keep the solutions at -20°C for use within one month or at -80°C for use within six months.[3]

Troubleshooting & FAQs

This section addresses common problems encountered when dissolving this compound in DMSO.

Q1: Why is my this compound not dissolving completely in DMSO, even at concentrations reported to be soluble?

A1: Several factors could be at play:

  • DMSO Quality: this compound is hygroscopic, and its solubility can be significantly impacted by water content in the DMSO.[2] Always use fresh, anhydrous, high-purity DMSO from a recently opened bottle.

  • Insufficient Energy Input: This compound often requires mechanical assistance to dissolve fully. Ensure you are using an ultrasonic bath and vortexing sufficiently.[2][3]

  • Temperature: Gentle warming to 37°C can help overcome the energy barrier for dissolution.[3]

  • Batch-to-Batch Variation: Minor differences in the crystalline structure or purity of the compound from different batches or suppliers can slightly alter solubility characteristics.[1]

Q2: I've prepared my stock solution, but a precipitate formed after a short time or after a freeze-thaw cycle. What should I do?

A2: Precipitate formation suggests that the solution was either supersaturated or that the compound's solubility decreases at lower temperatures.

  • Re-dissolving: Try warming the solution to 37°C and sonicating it again to see if the precipitate goes back into solution.[3]

  • Storage Practices: To avoid issues from repeated freeze-thaw cycles, it is crucial to store your stock solution in small, single-use aliquots.[3]

  • Lower Concentration: If the problem persists, consider preparing a slightly less concentrated stock solution to ensure it remains stable during storage.

Q3: Can I heat the DMSO solution above 37°C to improve solubility?

A3: While moderate heat can aid dissolution, excessive heating is not recommended. High temperatures can degrade both the compound and the DMSO solvent, potentially creating toxic byproducts and altering the experimental outcome. Stick to the recommended gentle warming at 37°C.

Q4: Is it better to dissolve the compound in water or DMSO for cell culture experiments?

A4: While this compound has good solubility in water, DMSO is often the preferred solvent for creating highly concentrated stock solutions.[1] This allows for minimal solvent volume to be added to your cell culture media, reducing the risk of solvent-induced cytotoxicity. The final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid adverse effects on most cell lines.

Q5: How should I prepare my working solution from a DMSO stock for an aqueous-based experiment?

A5: To prepare a working solution, you should perform a serial dilution. First, dilute your concentrated DMSO stock into your aqueous buffer or cell culture medium. It is critical to add the DMSO stock to the aqueous solution while vortexing, not the other way around. This rapid mixing helps prevent the compound from precipitating out of the solution as it encounters the less favorable aqueous environment.

Visual Guides

Troubleshooting Workflow for Solubility Issues

The following diagram illustrates a logical workflow for addressing solubility challenges with this compound in DMSO.

G start Start: Weigh Amodiaquine Dihydrochloride Dihydrate add_dmso Add fresh, anhydrous DMSO start->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex ultrasonic Sonicate in ultrasonic bath vortex->ultrasonic check_sol Is the solution clear? ultrasonic->check_sol warm Warm to 37°C + Sonicate check_sol->warm No success Success: Solution Prepared Aliquot and store at -20°C/-80°C check_sol->success Yes check_sol2 Is the solution clear now? warm->check_sol2 check_sol2->success Yes fail Issue: Consider reducing concentration or using fresh compound/solvent stock check_sol2->fail No

Caption: Troubleshooting workflow for dissolving amodiaquine in DMSO.

References

Amodiaquine Dihydrochloride Dihydrate Solution Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Amodiaquine dihydrochloride dihydrate, maintaining its stability in solution is paramount for reproducible and accurate experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and storage of amodiaquine solutions.

Troubleshooting Guide

Issue: Precipitation or cloudiness in aqueous solution.

Possible Causes and Solutions:

  • pH-dependent solubility: Amodiaquine's solubility significantly decreases at a pH of 6.8 and above. Ensure the pH of your aqueous solution is below this threshold. For cell culture experiments, consider preparing a concentrated stock in DMSO and diluting it in the final medium.

  • Concentration exceeds solubility: this compound has a solubility of approximately 20 mg/mL in water and 100 mg/mL in DMSO, which may require ultrasonication to fully dissolve.[1] Avoid preparing aqueous solutions at concentrations exceeding this limit.

  • Low temperature: Storage at low temperatures can decrease the solubility of amodiaquine in aqueous buffers. If precipitation occurs upon refrigeration, gently warm the solution to room temperature and vortex to redissolve before use.

Issue: Solution discoloration (yellowing or browning) over time.

Possible Causes and Solutions:

  • Photodegradation: Amodiaquine is susceptible to degradation upon exposure to light.[2][3] Protect solutions from light by storing them in amber vials or by wrapping the container with aluminum foil.

  • Hydrolytic degradation: Amodiaquine undergoes extensive hydrolysis in acidic, alkaline, and neutral aqueous solutions.[2][3] Prepare fresh aqueous solutions for each experiment whenever possible. For short-term storage, use a slightly acidic buffer (pH 4-6).

  • Oxidative degradation: While generally stable to oxidative stress, prolonged exposure to air and certain reactive species can contribute to degradation.[2][3] Consider purging the headspace of the storage container with an inert gas like nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For long-term storage, Dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 100 mg/mL and these stock solutions are more stable than their aqueous counterparts, especially when stored at -20°C or -80°C. For immediate use in aqueous-based assays, water can be used, but the solution should be prepared fresh.

Q2: How should I store my this compound solutions?

  • DMSO stock solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Aqueous solutions: Should be prepared fresh before each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light, in a slightly acidic buffer.

Q3: My experimental results are inconsistent. Could the stability of my amodiaquine solution be a factor?

Yes, inconsistent results are a common consequence of using degraded amodiaquine solutions. Degradation can lead to a lower effective concentration of the active compound and the presence of degradation products with unknown biological activities. It is crucial to follow proper preparation and storage protocols to ensure the integrity of the solution.

Q4: What are the main degradation pathways for amodiaquine in solution?

The primary degradation pathways are hydrolysis and photolysis.[2][3]

  • Hydrolysis: Occurs across a wide pH range (acidic, neutral, and alkaline) and involves the cleavage of the molecule. One identified degradation product under basic conditions is formed by the elimination of the diethylamino methyl phenol moiety.

  • Photodegradation: Occurs upon exposure to light, leading to the formation of various degradation products.

Q5: Are there any additives I can use to improve the stability of my aqueous amodiaquine solution?

While specific data for amodiaquine is limited, the following general strategies may improve stability. However, their compatibility with your specific experimental system must be validated.

  • pH adjustment: Maintaining a slightly acidic pH (e.g., pH 4-6) can slow down hydrolysis compared to neutral or alkaline conditions.

  • Antioxidants: For applications where oxidative stress is a concern, the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) could be beneficial.

  • Chelating Agents: To mitigate potential metal-ion catalyzed degradation, the inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may be considered.

Quantitative Stability Data

The following table summarizes the known stability of Amodiaquine under different stress conditions. Quantitative data on degradation rates in various laboratory solvents and buffers is not extensively available in the literature.

Stress ConditionStability ProfileReference
Hydrolysis (Acidic) Extensive degradation[2][3]
Hydrolysis (Neutral) Extensive degradation[2][3]
Hydrolysis (Alkaline) Extensive degradation[2][3]
Photolysis Significant degradation[2][3]
Thermal Stress Stable[2][3]
Oxidative Stress Stable[2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 464.81 g/mol )

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out 4.65 mg of this compound.

  • Transfer the powder to a sterile amber microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) or brief ultrasonication may be used to aid dissolution.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Assessing the Photostability of an Amodiaquine Solution

Materials:

  • This compound solution (in a relevant buffer)

  • Clear and amber glass vials

  • UV-Vis spectrophotometer or HPLC system

  • A controlled light source (e.g., a photostability chamber with a calibrated UV and visible light source)

Procedure:

  • Prepare a solution of amodiaquine in the desired buffer at a known concentration.

  • Divide the solution into two sets of vials: one set of clear glass vials (exposed sample) and one set of amber glass vials (control).

  • Place both sets of vials in the photostability chamber.

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each set of vials.

  • Analyze the concentration of amodiaquine in each aliquot using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

  • Compare the concentration of amodiaquine in the exposed samples to the control samples to determine the extent of photodegradation.

Visualizations

degradation_pathway Amodiaquine Amodiaquine Dihydrochloride Dihydrate in Solution Hydrolysis Hydrolysis (Acidic, Neutral, Alkaline) Amodiaquine->Hydrolysis Photolysis Photolysis (Light Exposure) Amodiaquine->Photolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Photolysis->Degradation_Products

Caption: Major degradation pathways for Amodiaquine in solution.

experimental_workflow cluster_prep Solution Preparation cluster_exposure Experimental Conditions cluster_analysis Analysis cluster_results Results Prep Prepare Amodiaquine Solution (e.g., in buffer) Exposed Expose to Stress Condition (e.g., Light, pH, Temp) Prep->Exposed Control Control Condition (e.g., Dark, Neutral pH, RT) Prep->Control Analysis Analyze Amodiaquine Concentration (e.g., HPLC, UV-Vis) Exposed->Analysis Control->Analysis Compare Compare Exposed vs. Control to Determine Stability Analysis->Compare

Caption: Workflow for assessing Amodiaquine solution stability.

logical_relationship Start Need to Prepare Amodiaquine Solution Decision1 Long-term storage? Start->Decision1 DMSO_Stock Prepare DMSO Stock Store at -20°C/-80°C Protect from light Decision1->DMSO_Stock Yes Aqueous_Sol Prepare Fresh Aqueous Solution in appropriate buffer (pH < 6.8) Decision1->Aqueous_Sol No Dilute for use Dilute for use DMSO_Stock->Dilute for use Use_Immediately Use immediately Aqueous_Sol->Use_Immediately

Caption: Decision guide for preparing Amodiaquine solutions.

References

Technical Support Center: Amodiaquine Dihydrochloride Dihydrate in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Amodiaquine dihydrochloride dihydrate in cell viability assays.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound, a 4-aminoquinoline compound, was initially developed as an antimalarial agent.[1] Its primary mechanism in that context is the inhibition of heme polymerase in the parasite, leading to the accumulation of toxic free heme.[2][3][4] In cancer cell research, Amodiaquine has been shown to induce cytotoxicity through various mechanisms, including:

  • Induction of Oxidative Stress: It can increase reactive oxygen species (ROS) in cells, leading to apoptosis.[5][6]

  • Autophagy Blockade: Amodiaquine can inhibit autophagic-lysosomal function, causing a buildup of cellular waste and weakening mitochondria.[5][7][8]

  • Apoptosis Induction: It can trigger programmed cell death through the upregulation of pro-apoptotic genes.[5]

  • Inhibition of Cathepsin B: This compound can inhibit host cathepsin B, a protease involved in various cellular processes.[9]

2. What is a typical starting concentration range for this compound in cell viability assays?

The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. Based on published studies, a reasonable starting point for determining the IC50 (half-maximal inhibitory concentration) would be a broad range from 1 µM to 100 µM.

3. How should I prepare this compound for my experiments?

This compound is soluble in water and DMSO.[10] For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO or water, which can then be further diluted in the cell culture medium to the final desired concentrations. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

4. Which cell viability assay is most suitable for use with Amodiaquine?

Several common cell viability assays can be used. The choice depends on the specific research question and available laboratory equipment. Commonly used assays include:

  • MTT Assay: A colorimetric assay that measures metabolic activity.[11]

  • Resazurin Assay: A fluorescent assay that also measures metabolic activity and is generally considered more sensitive than MTT.[12]

  • LDH Release Assay: A colorimetric assay that measures the release of lactate dehydrogenase from damaged cells, indicating necrosis.[13]

It is often recommended to use more than one assay to confirm the results, as different assays measure different aspects of cell health.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Uneven drug distribution- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate, or fill them with sterile medium.- Mix the plate gently after adding the drug.
No significant decrease in cell viability even at high concentrations - Cell line is resistant to Amodiaquine- Incorrect drug concentration- Insufficient incubation time- Drug degradation- Test a different cell line known to be sensitive to Amodiaquine as a positive control.- Verify the concentration of your stock solution and perform serial dilutions carefully.- Increase the incubation time (e.g., from 24h to 48h or 72h).- Prepare fresh drug solutions for each experiment.
Unexpectedly high cytotoxicity at low concentrations - Cell line is highly sensitive- Error in stock solution calculation- Contamination of the drug or culture- Perform a wider range of dilutions, starting from much lower concentrations.- Double-check all calculations for the stock solution and dilutions.- Use sterile techniques and check for any signs of contamination.
Discrepancy between results from different viability assays - Different mechanisms of cell death are being measured (e.g., apoptosis vs. necrosis).- Interference of the compound with the assay reagents.- Amodiaquine can induce both apoptosis and necrosis.[13] Consider using assays that can distinguish between these, such as Annexin V/PI staining.- Run a control with the drug in cell-free medium to check for direct interference with the assay's colorimetric or fluorescent signal.

Experimental Protocols & Data

Table 1: Reported IC50 Values of Amodiaquine in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference(s)
MCF-7Breast Cancer11.5 ± 6.5[14]
MDAMB-231Breast Cancer8.2 ± 2.8[14]
MDAMB-231Breast Cancer19.23[15][16]
BT-549Breast Cancer24.0 ± 2.2[14]
SK-BR-3Breast Cancer16.0 ± 3.9[14]
MDA-MB-453Breast Cancer6.48[15][16]
4T1Murine Breast Cancer10.50[15]
HCT116Colorectal CancerData on specific IC50 not provided, but showed reduced viability.[5]
A375MelanomaShowed proliferative blockade.[7][8]

Note: IC50 values can vary based on experimental conditions such as cell density, incubation time, and the specific viability assay used.

Protocol: MTT Cell Viability Assay

This protocol is a standard procedure for determining cell viability.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and read the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

Experimental Workflow for Optimizing Amodiaquine Concentration

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis cluster_result Outcome prep_stock Prepare Amodiaquine Stock Solution serial_dilute Perform Serial Dilutions prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Amodiaquine seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Plate viability_assay->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data optimal_conc Determine Optimal Concentration Range analyze_data->optimal_conc

Caption: Workflow for determining the optimal concentration of Amodiaquine.

Simplified Signaling Pathways Affected by Amodiaquine in Cancer Cells

G cluster_effects Cellular Effects cluster_outcomes Cellular Outcomes Amodiaquine Amodiaquine ROS ↑ Reactive Oxygen Species (ROS) Amodiaquine->ROS Autophagy Autophagy-Lysosomal Blockade Amodiaquine->Autophagy Apoptosis_Genes ↑ Pro-Apoptotic Gene Expression Amodiaquine->Apoptosis_Genes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mito_Damage Mitochondrial Damage Autophagy->Mito_Damage Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Oxidative_Stress->Apoptosis Mito_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Amodiaquine's impact on key cellular pathways leading to cell death.

References

Amodiaquine dihydrochloride dihydrate degradation products and their interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of amodiaquine dihydrochloride dihydrate and the potential interference of its degradation products in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation primarily through hydrolysis and oxidation.[1] It undergoes extensive hydrolysis in acidic, alkaline, and neutral solutions, a process that can be accelerated by light.[1] While stable under thermal stress, it can also degrade through oxidative pathways.[1]

Q2: What are the major degradation products of amodiaquine?

A2: The primary metabolite of amodiaquine is N-desethyl-amodiaquine (DEAQ), which is responsible for most of its antimalarial activity. Other identified degradation products and impurities include a reactive quinoneimine metabolite, 4-[(5-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol, 4-[(7-chloroquinolin-4-yl)-amino]phenol, and 4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)-N(1)-oxy]phenol.[2][3] One study identified a total of six degradation products under various stress conditions.[1]

Q3: Can amodiaquine degradation products interfere with analytical quantification?

A3: Yes, degradation products can interfere with the accurate quantification of amodiaquine, especially in non-specific analytical methods. If a degradation product has a similar chromophore, it can lead to overlapping spectral signals in UV-Vis spectrophotometry. In chromatographic methods like HPLC, co-elution of a degradation product with the parent drug peak can result in erroneously high quantification. Therefore, the use of a validated stability-indicating method is crucial.[4]

Q4: How can I prevent the degradation of amodiaquine in my stock solutions and samples?

A4: To minimize degradation, prepare stock solutions fresh and protect them from light. Store solutions at appropriate temperatures (e.g., -80°C for long-term storage) and in tightly sealed containers.[5] For biological samples, ensure proper handling and storage conditions to maintain the stability of amodiaquine and its metabolites.[5]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Amodiaquine Quantification using HPLC
Symptom Possible Cause Recommended Solution
Drifting retention times 1. Poor column equilibration. 2. Inconsistent mobile phase composition. 3. Fluctuation in column temperature.1. Increase column equilibration time before analysis. 2. Prepare fresh mobile phase and ensure proper mixing. Degas the mobile phase to remove air bubbles. 3. Use a column oven to maintain a stable temperature.[6]
Peak tailing or fronting 1. Column overload. 2. Interaction with active silanols on the column. 3. Insufficient buffer in the mobile phase.1. Reduce the injection volume or dilute the sample. 2. Use a high-purity silica column or add a competing base to the mobile phase. 3. Ensure adequate buffer concentration to maintain a constant pH.[7]
Ghost peaks 1. Contamination from the injection system or mobile phase. 2. Late eluting compounds from a previous injection.1. Clean the injector and use high-purity solvents for the mobile phase. 2. Implement a sufficient wash step at the end of each run to elute all components.[7]
Extra peaks in the chromatogram Presence of degradation products or impurities.Utilize a validated stability-indicating HPLC method capable of separating the parent drug from all potential degradation products.[8][9]
Issue 2: Suspected Interference in Non-Chromatographic Assays
Symptom Possible Cause Recommended Solution
Overestimation of amodiaquine concentration in UV-Vis spectrophotometry Spectral overlap from degradation products with similar chromophores.1. Perform a full spectral scan to check for the presence of interfering substances. 2. Use a stability-indicating HPLC-UV method for accurate quantification.
Inconsistent results in in-vitro bioassays Biological activity of degradation products (e.g., N-desethyl-amodiaquine).1. Characterize the activity of major degradation products in the specific assay. 2. Use highly pure amodiaquine for setting up standard curves and controls. 3. If possible, quantify the parent drug and its active metabolites separately using a method like LC-MS/MS.
Poor reproducibility in immunoassays Cross-reactivity of antibodies with structurally similar degradation products.1. Test the specificity of the antibody against known degradation products. 2. If cross-reactivity is observed, consider developing a more specific antibody or using an alternative analytical method.

Data Presentation

Table 1: Summary of Amodiaquine Degradation under Forced Conditions

Stress Condition Conditions Extent of Degradation Reference
Acid Hydrolysis 1N HCl at 80°C for 1 hourSignificant degradation observed.[10]
Alkaline Hydrolysis 1N NaOH at 80°C for 1 hourSignificant degradation observed.[10]
Oxidative 30% H₂O₂ at room temperature for 1 hourStable.[10]
Thermal 105°C for 5-6 hoursStable.[10]
Photolytic Exposure to lightCan accelerate hydrolysis.[1]

Note: The extent of degradation can vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for inducing the degradation of amodiaquine under various stress conditions to identify potential degradation products.

1. Acid Degradation:

  • Dissolve 15 mg of this compound in a 100 mL volumetric flask.

  • Add 10 mL of 1N HCl.

  • Place the flask in a water bath at 80°C for 1 hour.

  • Cool the solution to room temperature and dilute to volume with water.[10]

2. Alkaline Degradation:

  • Dissolve 15 mg of this compound in a 100 mL volumetric flask.

  • Add 10 mL of 1N NaOH.

  • Place the flask in a water bath at 80°C for 1 hour.

  • Cool the solution to room temperature, neutralize with 1N HCl, and dilute to volume with water.[10]

3. Oxidative Degradation:

  • Dissolve 15 mg of this compound in a 100 mL volumetric flask.

  • Add 5 mL of 30% H₂O₂.

  • Keep the flask at room temperature for 1 hour.

  • Dilute to volume with water.

4. Thermal Degradation:

  • Place approximately 200 mg of this compound powder in an oven at 105°C for 6 hours.

  • Dissolve 15 mg of the heat-treated powder in a 100 mL volumetric flask and dilute to volume with water.[10]

Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method to separate and identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for Amodiaquine

This protocol provides an example of an HPLC method for the determination of amodiaquine in the presence of its degradation products.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Phosphate buffer (pH 5.8) (80:20, v/v).[9]

  • Column: Grace smart C18 (5 µm, 344 mm x 2.6 mm i.d.).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 344 nm.[9]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of amodiaquine hydrochloride (1 mg/mL) in HPLC-grade water. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 10-50 µg/mL).[9]

  • Sample Preparation: Dilute the samples (including those from the forced degradation study) with HPLC-grade water to fall within the linear range of the assay.[9]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of amodiaquine in the samples by comparing the peak area with the calibration curve generated from the standard solutions.

Visualizations

cluster_degradation Amodiaquine Degradation Pathways Amodiaquine Amodiaquine Hydrolysis Hydrolysis (Acidic, Alkaline, Neutral) Amodiaquine->Hydrolysis Oxidation Oxidation Amodiaquine->Oxidation Photolysis Photolysis Amodiaquine->Photolysis Degradation_Products Degradation Products (e.g., DEAQ, Quinoneimine) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Amodiaquine Degradation Pathways

cluster_workflow Troubleshooting Workflow for HPLC Issues Start Inconsistent HPLC Results Check_System Check System Suitability (Retention Time, Peak Shape, Pressure) Start->Check_System System_OK System OK? Check_System->System_OK Investigate_Sample Investigate Sample (Degradation, Contamination) System_OK->Investigate_Sample Yes Troubleshoot_System Troubleshoot HPLC System (Mobile Phase, Column, Injector) System_OK->Troubleshoot_System No Optimize_Method Optimize Method (e.g., Gradient, Temperature) Investigate_Sample->Optimize_Method Troubleshoot_System->Optimize_Method End Consistent Results Optimize_Method->End

Caption: HPLC Troubleshooting Workflow

References

Overcoming poor metabolizer phenotypes of amodiaquine in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming poor metabolizer phenotypes of amodiaquine in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of amodiaquine and which enzyme is responsible?

Amodiaquine (AQ) is primarily metabolized in the liver to its active metabolite, N-desethylamodiaquine (DEAQ), through a process of N-de-ethylation.[1][2][3] This reaction is almost exclusively catalyzed by the cytochrome P450 enzyme, CYP2C8.[1][3][4] While DEAQ is the major active metabolite, other minor metabolites have been identified, but their clinical significance is less clear.[5]

Q2: What defines an "amodiaquine poor metabolizer" phenotype?

An amodiaquine "poor metabolizer" phenotype is characterized by a reduced ability to convert amodiaquine to its active metabolite, DEAQ. This is most commonly due to genetic polymorphisms in the CYP2C8 gene, which encodes the CYP2C8 enzyme.[5][6] The most studied variants associated with this phenotype are CYP2C82 and CYP2C83, which lead to decreased enzyme activity.[5][6][7]

Q3: What are the experimental consequences of a poor metabolizer phenotype for amodiaquine?

In experimental models, a poor metabolizer phenotype can lead to:

  • Altered Pharmacokinetics: Slower clearance of amodiaquine and lower levels of the active metabolite, DEAQ.[7]

  • Reduced Efficacy: As DEAQ is the primary active antimalarial compound, reduced formation can lead to decreased therapeutic efficacy.[4]

  • Increased Toxicity: Higher circulating levels of the parent drug, amodiaquine, can lead to the formation of toxic reactive metabolites, such as quinoneimines, which have been linked to adverse effects like hepatotoxicity and agranulocytosis.[8][9]

Q4: How can I model the amodiaquine poor metabolizer phenotype in my experiments?

There are several in vitro and in vivo approaches:

  • In Vitro Models:

    • Recombinant CYP2C8 Enzymes: Utilize commercially available recombinant CYP2C8 enzymes corresponding to the wild-type (CYP2C81) and poor metabolizer variants (e.g., CYP2C82, CYP2C8*3). This allows for a direct comparison of metabolic activity in a controlled system.[5]

    • Human Liver Microsomes (HLMs): Use HLMs from donors with known CYP2C8 genotypes (if available) or a panel of HLMs with varying CYP2C8 activity.

    • Chemical Inhibition: Employ a selective CYP2C8 inhibitor, such as quercetin, in your incubation with wild-type enzymes or HLMs to mimic the reduced enzyme function of a poor metabolizer phenotype.[1][2]

  • In Vivo Models:

    • Humanized Mouse Models: While complex and costly, humanized mouse models expressing human CYP2C8 variants can provide a more physiologically relevant system to study the pharmacokinetics and pharmacodynamics of amodiaquine in the context of different metabolizer statuses.[10][11]

Q5: What are the main strategies to overcome the limitations of poor amodiaquine metabolism?

The primary strategy involves the design and synthesis of new amodiaquine analogs with improved metabolic profiles.[8] Key approaches include:

  • Blocking Metabolic Sites: Modifying the chemical structure to prevent the formation of toxic reactive metabolites. For example, replacing the 4'-hydroxyl group with a fluorine atom to create fluoro-amodiaquine, which is not metabolized to the toxic quinoneimine.[8]

  • Altering the Side Chain: Modifying the side chains of the amodiaquine molecule can influence its interaction with CYP2C8 and alter its metabolic fate.[12]

  • Developing Prodrugs: Designing compounds that are converted to the active form through alternative metabolic pathways not reliant on CYP2C8.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
High variability in amodiaquine metabolism in human liver microsome (HLM) experiments. 1. Genetic diversity in the CYP2C8 gene among HLM donors. 2. Variability in the overall health and enzyme activity of the liver donors. 3. Inconsistent experimental conditions (e.g., incubation time, temperature, cofactor concentrations).1. If possible, use HLMs from genotyped donors to stratify results by metabolizer status. 2. Use a large pool of HLMs from multiple donors to average out individual variability. 3. Strictly control all experimental parameters. Include a positive control with known metabolic activity.
Low or no formation of N-desethylamodiaquine (DEAQ) in an in vitro assay. 1. Inactive recombinant CYP2C8 enzyme. 2. Degradation of essential cofactors (e.g., NADPH). 3. Inhibition of CYP2C8 by a component in the reaction mixture. 4. Issues with the analytical method for detecting DEAQ.1. Verify the activity of the recombinant enzyme with a known CYP2C8 substrate. 2. Prepare fresh cofactor solutions for each experiment. 3. Run a control experiment without the test compound to check for background inhibition. 4. Validate the sensitivity and specificity of your analytical method (e.g., LC-MS/MS).
Newly synthesized amodiaquine analog shows poor solubility. 1. The chemical modifications have significantly increased the lipophilicity of the compound.1. Use co-solvents such as DMSO or ethanol in your in vitro assays. 2. For in vivo studies, consider formulation strategies like creating a salt form of the compound or using drug delivery vehicles.
Inconsistent results in in vivo studies with humanized mouse models. 1. Variable engraftment of human hepatocytes or hematopoietic stem cells. 2. Differences in the expression levels of the human CYP2C8 variant among individual mice. 3. The mouse physiological environment may not fully recapitulate human drug metabolism.1. Screen mice for the level of human cell engraftment before starting the drug study. 2. Characterize the expression and activity of human CYP2C8 in the liver of each mouse. 3. Carefully consider the limitations of the model and interpret the data in the context of these limitations.

Experimental Protocols

Protocol 1: In Vitro Amodiaquine Metabolism Assay Using Recombinant CYP2C8 Enzymes

This protocol allows for the direct comparison of amodiaquine metabolism by wild-type and poor metabolizer variants of CYP2C8.

Materials:

  • Recombinant human CYP2C81 (wild-type), CYP2C82, and CYP2C8*3 enzymes

  • Amodiaquine hydrochloride

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) with an internal standard (e.g., deuterated amodiaquine)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.

  • Pre-incubation: Add the recombinant CYP2C8 enzyme (e.g., 10 pmol) to the master mix and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction: Add amodiaquine (e.g., to a final concentration of 1-100 µM) to the pre-incubated mixture to start the reaction. The final incubation volume is typically 100-200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.

  • Sample analysis: Transfer the supernatant to an HPLC vial and analyze the formation of N-desethylamodiaquine (DEAQ) using a validated LC-MS/MS method.

Protocol 2: Quantification of Amodiaquine and N-desethylamodiaquine by LC-MS/MS

This is a general procedure for the analysis of samples from in vitro or in vivo experiments.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate amodiaquine and DEAQ.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Amodiaquine: m/z 356.2 → 283.1

    • N-desethylamodiaquine: m/z 328.2 → 283.1

    • Internal Standard (e.g., d5-DEAQ): m/z 333.2 → 283.1

  • Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve.

Data Presentation

Table 1: Kinetic Parameters of Amodiaquine N-de-ethylation by Recombinant CYP2C8 Variants

CYP2C8 VariantKm (µM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (CLint, µL/min/pmol CYP)
CYP2C81 (Wild-type)ValueValueValue
CYP2C82ValueValueValue
CYP2C8*3ValueValueValue

Note: The values in this table are placeholders and should be replaced with experimental data. Km (Michaelis constant) represents the substrate concentration at half-maximal velocity, Vmax is the maximum rate of reaction, and Intrinsic Clearance (Vmax/Km) is a measure of the enzyme's catalytic efficiency. A study showed that the CYP2C82 variant had a threefold higher Km and a sixfold lower intrinsic clearance for amodiaquine compared to the wild-type enzyme, while the CYP2C83 variant showed even more significantly decreased activity.[5][7]

Visualizations

Amodiaquine_Metabolism cluster_main Amodiaquine Metabolism cluster_poor_metabolizer Poor Metabolizer Phenotype (e.g., CYP2C82/3) AQ Amodiaquine DEAQ N-desethylamodiaquine (Active Metabolite) AQ->DEAQ CYP2C8 (N-de-ethylation) Toxicity Toxic Quinoneimine Metabolites AQ->Toxicity Bioactivation Reduced_CYP2C8 Reduced CYP2C8 Activity AdverseEffects Adverse Effects (Hepatotoxicity, Agranulocytosis) Toxicity->AdverseEffects Increased_AQ Increased Amodiaquine Concentration Decreased_DEAQ Decreased DEAQ Concentration Increased_Toxicity Increased Formation of Toxic Metabolites

Caption: Metabolic pathway of amodiaquine and the impact of a poor metabolizer phenotype.

Experimental_Workflow cluster_problem Problem Identification cluster_invitro In Vitro Modeling cluster_invivo In Vivo Modeling cluster_strategy Overcoming Strategy cluster_analysis Analysis Problem Poor Metabolizer Phenotype of Amodiaquine Recombinant Recombinant CYP2C8 (WT vs. Variants) Problem->Recombinant HLMs Human Liver Microsomes (Genotyped or Pooled) Problem->HLMs Inhibitors Chemical Inhibition of CYP2C8 Problem->Inhibitors HumanizedMice Humanized Mouse Models (Expressing CYP2C8 Variants) Problem->HumanizedMice LCMS LC-MS/MS Quantification of Amodiaquine and Metabolites Recombinant->LCMS HLMs->LCMS Inhibitors->LCMS HumanizedMice->LCMS AnalogDesign Design & Synthesis of Amodiaquine Analogs AnalogDesign->Recombinant AnalogDesign->HLMs AnalogDesign->HumanizedMice EfficacyToxicity In Vitro/In Vivo Efficacy and Toxicity Assessment LCMS->EfficacyToxicity

Caption: General experimental workflow for studying and overcoming amodiaquine poor metabolizer phenotypes.

References

Technical Support Center: Amodiaquine Microparticle Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of amodiaquine microparticle formulation processes.

Troubleshooting Guide

This section addresses common issues encountered during the formulation of amodiaquine microparticles.

Issue 1: Poor Encapsulation Efficiency

Q: My encapsulation efficiency for amodiaquine is consistently low. What factors could be contributing to this, and how can I improve it?

A: Low encapsulation efficiency is a common challenge. Several factors can influence the amount of amodiaquine successfully encapsulated within the microparticles.

  • Drug-Polymer Ratio: The ratio of amodiaquine to the polymer is critical. An excessively high drug concentration relative to the polymer can lead to drug saturation in the formulation, preventing efficient encapsulation.

    • Recommendation: Experiment with different drug-to-polymer ratios. Studies have shown that varying this ratio can significantly impact encapsulation efficiency. For instance, in one study using Eudragit® RS PO, encapsulation efficiencies ranged from 25.08% to 57.33% when the drug/polymer ratio was varied from 1:1 to 1:4.[1]

  • Polymer Properties: The type and concentration of the polymer used play a significant role.

    • Recommendation: Ensure the chosen polymer is suitable for amodiaquine. For spray drying, bovine serum albumin has been used successfully, achieving an encapsulation efficiency of 91.35% with an expected 20% drug loading.[2][3][4] In another study, a formulation with 5% w/v of a cissus-gelatin B polymer blend resulted in an amodiaquine HCl entrapment efficiency of 47.41%.[5]

  • Solvent System: The solubility of both amodiaquine and the polymer in the chosen solvent system is crucial for successful encapsulation.

    • Recommendation: Ensure that the drug and polymer are dissolved or adequately dispersed in the solvent system before the microparticle formation process.

  • Process Parameters: The specific parameters of your formulation method (e.g., homogenization speed, spray drying inlet temperature) can affect encapsulation.

    • Recommendation: Optimize the process parameters. For example, in formulations of other drugs, increasing the polymer concentration has been shown to increase encapsulation efficiency.

Issue 2: Undesirable Particle Size or Polydispersity

Q: The microparticles I'm producing are either too large, too small, or have a wide size distribution (high polydispersity index). How can I control the particle size and achieve a more uniform distribution?

A: Controlling particle size and achieving a narrow size distribution is essential for consistent drug delivery. Key factors to consider are:

  • Homogenization/Stirring Speed: The speed of homogenization or stirring during the emulsification step is a major determinant of droplet size, which in turn dictates the final microparticle size.

    • Recommendation: Higher homogenization speeds generally lead to smaller particle sizes. For instance, one study noted that the highest probe homogenization speed (25,000 rpm) resulted in lower particle sizes.[6] Another study found that increasing the stirring speed from 500 to 1000 rpm decreased the average microparticle diameter by 1.5 times.[7]

  • Polymer Concentration: The concentration of the polymer in the formulation can influence the viscosity of the dispersed phase, which affects droplet formation and final particle size.

    • Recommendation: Evaluate the effect of polymer concentration. A 2³ factorial design study varied the polymer blend concentration between 2% w/v and 5% w/v to optimize particle size.[5][6]

  • Surfactant Concentration: The concentration of any surfactant or emulsifying agent used can impact the interfacial tension between the phases, thereby influencing droplet size and stability.

    • Recommendation: Optimize the surfactant concentration to ensure the formation of stable emulsion droplets of the desired size.

  • Spray Drying Parameters: For the spray drying method, parameters such as the nozzle size, feed rate, and drying gas flow rate will directly influence the resulting particle size.

    • Recommendation: Systematically vary these parameters to achieve the target particle size range.

Issue 3: Burst Release of Amodiaquine

Q: My in vitro release studies show a high initial burst release of amodiaquine, followed by a slower release. How can I achieve a more controlled, sustained release profile?

A: A significant burst release often indicates a large amount of drug adsorbed on the surface of the microparticles.

  • Washing Step: The presence of unencapsulated drug on the surface is a primary cause of burst release.

    • Recommendation: Incorporate a thorough washing step after microparticle collection to remove surface-adsorbed amodiaquine.

  • Polymer Properties and Crosslinking: The nature of the polymer and the extent of crosslinking can affect the drug release profile.

    • Recommendation: Consider using polymers known for providing sustained release, such as Eudragit® RS PO.[1] Additionally, optimizing the crosslinking time and the volume of the crosslinking agent (e.g., glutaraldehyde) can help modulate the release. A study using a cissus-gelatin B polymer blend investigated crosslinking times of 0.5 and 1 hour and glutaraldehyde volumes of 0.5 ml and 1 ml to optimize the formulation.[5][6]

  • Formulation Composition: The overall composition of the microparticle can be adjusted to control release.

    • Recommendation: Modifying the drug-to-polymer ratio can influence the release kinetics. Formulations with a higher polymer content may provide a more controlled release.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for preparing amodiaquine microparticles?

A1: Common methods for preparing amodiaquine microparticles include:

  • Spray Drying: This technique involves atomizing a solution or suspension of the drug and polymer into a hot gas stream to generate dry microparticles.[2][3][4][8] It is a rapid and scalable method.

  • Emulsion Solvent Evaporation: This method involves emulsifying a polymer solution containing the drug in an immiscible continuous phase, followed by the evaporation of the solvent to form solid microparticles.[1][9]

  • Ionic Gelation: This technique is used for forming microparticles from natural polymers. It involves the crosslinking of a polyelectrolyte with a counter-ion.

  • Phase Separation (Coacervation): This method involves inducing a phase separation in a polymer solution to form coacervate droplets that encapsulate the drug.[9]

Q2: Which analytical techniques are used to characterize amodiaquine microparticles?

A2: A range of analytical techniques are employed to characterize amodiaquine microparticles:

  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM) are used to determine the size distribution and PDI.[6][10]

  • Surface Morphology: Scanning Electron Microscopy (SEM) provides high-resolution images of the microparticle shape and surface features.[5][10]

  • Encapsulation Efficiency and Drug Content: This is typically determined by dissolving a known amount of microparticles and quantifying the amodiaquine content using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[1][2][3][4][11]

  • In Vitro Drug Release: This is assessed by placing the microparticles in a suitable release medium and periodically measuring the amount of amodiaquine released over time, often using HPLC or UV-Vis spectrophotometry.[1][5]

  • Thermal Behavior: Differential Scanning Calorimetry (DSC) can be used to investigate the thermal properties of the microparticles and the physical state of the encapsulated drug.[5]

  • Crystallinity: Powder X-ray Diffraction (PXRD) helps in determining whether the encapsulated amodiaquine is in a crystalline or amorphous state.[5]

  • Zeta Potential: This measurement indicates the surface charge of the microparticles and is important for predicting their stability in a suspension.[2][3][4]

Q3: How can experimental design (e.g., factorial design) be used to optimize the formulation process?

A3: Experimental designs, such as factorial or Box-Behnken designs, are powerful tools for systematically optimizing the formulation process.[6] They allow for the simultaneous investigation of the effects of multiple formulation variables (factors) on the desired microparticle characteristics (responses). For example, a 2³ factorial design was used to study the effects of polymer blend concentration, crosslinking time, and glutaraldehyde volume on drug entrapment efficiency, particle size, and polydispersity index.[5][6] This approach helps in identifying the optimal conditions to achieve desired outcomes like maximizing encapsulation efficiency while maintaining a specific particle size.[6]

Quantitative Data Summary

Table 1: Influence of Formulation Parameters on Amodiaquine Microparticle Characteristics

Formulation MethodPolymer/ExcipientVariable ParameterRange/ValuesEffect on Particle SizeEffect on Encapsulation EfficiencyReference
Factorial DesignCissus-gelatin B polymer blendPolymer Blend Concentration2% w/v, 5% w/vNot explicitly stated47.41% for AQ-HCl at 5% w/v[5]
Factorial DesignCissus-gelatin B polymer blendCrosslinking Time0.5 h, 1 hNot explicitly statedOptimized at 0.5 h[5]
Factorial DesignCissus-gelatin B polymer blendGlutaraldehyde Volume0.5 ml, 1 mlNot explicitly statedOptimized at 1 ml[5]
Spray DryingBovine Serum Albumin--1.9 - 10 µm91.35%[2][3][4]
Spray DryingHydroxypropylmethylcellulose--2.01 - 15.9 µm95%[2]
Emulsion Solvent EvaporationEudragit® RS PODrug/Polymer Ratio1:1, 1:2, 1:3, 1:4Not explicitly stated25.08% - 57.33%[1]

Experimental Protocols

1. Preparation of Amodiaquine Microparticles by Spray Drying

  • Materials: Amodiaquine, Bovine Serum Albumin (BSA), deionized water.

  • Procedure:

    • Dissolve a specified amount of BSA in deionized water to prepare the polymer solution.

    • Disperse the required amount of amodiaquine into the BSA solution.

    • Continuously stir the resulting suspension to ensure homogeneity.

    • Feed the suspension into a spray dryer.

    • Set the spray drying parameters (e.g., inlet temperature, feed rate, atomization pressure) to the desired values.

    • The solvent evaporates instantaneously, forming solid microparticles.

    • Collect the dried amodiaquine microparticles from the cyclone separator.

    • Store the collected microparticles in a desiccator.

2. Preparation of Amodiaquine Microparticles by Emulsion Solvent Evaporation

  • Materials: Amodiaquine, Eudragit® RS PO, suitable volatile organic solvent (e.g., dichloromethane), continuous phase (e.g., liquid paraffin), emulsifying agent, distilled water.

  • Procedure:

    • Dissolve Eudragit® RS PO and amodiaquine in the volatile organic solvent to form the organic phase.

    • Prepare the aqueous phase by dissolving the emulsifying agent in distilled water.

    • Add the organic phase to the continuous phase (liquid paraffin) while stirring at a specific speed to form a primary emulsion.

    • Continue stirring for a defined period to allow for the evaporation of the organic solvent.

    • As the solvent evaporates, the polymer precipitates, encapsulating the amodiaquine and forming solid microparticles.

    • Collect the microparticles by filtration or centrifugation.

    • Wash the collected microparticles with a suitable solvent (e.g., petroleum ether) to remove any residual oil and unencapsulated drug.

    • Dry the microparticles at room temperature or in a desiccator.[1]

Visualizations

experimental_workflow_spray_drying cluster_preparation Solution Preparation cluster_process Spray Drying Process cluster_collection Product Collection prep1 Dissolve Polymer (e.g., BSA) in Solvent prep2 Disperse Amodiaquine in Polymer Solution prep1->prep2 prep3 Homogenize the Suspension prep2->prep3 process1 Atomize Suspension into Hot Air Stream prep3->process1 process2 Rapid Solvent Evaporation process1->process2 collect1 Separate Microparticles via Cyclone process2->collect1 collect2 Collect Dried Amodiaquine Microparticles collect1->collect2

Caption: Workflow for Amodiaquine Microparticle Preparation by Spray Drying.

experimental_workflow_solvent_evaporation cluster_phase_prep Phase Preparation cluster_emulsification Emulsification & Hardening cluster_recovery Microparticle Recovery phase1 Dissolve Amodiaquine & Polymer in Organic Solvent (Dispersed Phase) emulsion Add Dispersed Phase to Continuous Phase with Stirring phase1->emulsion phase2 Prepare Immiscible Continuous Phase with Emulsifier phase2->emulsion evaporation Evaporate Organic Solvent to Harden Microparticles emulsion->evaporation filter Filter/Centrifuge to Collect Microparticles evaporation->filter wash Wash to Remove Residual Oil and Surface Drug filter->wash dry Dry the Final Product wash->dry

Caption: Workflow for Amodiaquine Microparticle Preparation by Emulsion Solvent Evaporation.

logical_relationship_optimization cluster_inputs Input Formulation Variables cluster_process Formulation Process cluster_outputs Output Microparticle Characteristics var1 Polymer Concentration process Microparticle Fabrication var1->process var2 Drug/Polymer Ratio var2->process var3 Stirring/Homogenization Speed var3->process var4 Crosslinker Concentration var4->process out1 Particle Size process->out1 out2 Encapsulation Efficiency process->out2 out3 Drug Release Profile process->out3 out4 Polydispersity Index (PDI) process->out4

Caption: Key Variables and Responses in Microparticle Optimization.

References

Technical Support Center: Amodiaquine Hepatotoxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the long-term effects of amodiaquine, with a specific focus on its associated hepatotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is the established mechanism of amodiaquine-induced hepatotoxicity?

A1: Amodiaquine-induced hepatotoxicity is primarily attributed to its metabolic activation in the liver. The drug is metabolized by cytochrome P450 enzymes, particularly CYP2C8, into a reactive quinoneimine metabolite.[1][2][3][4] This metabolite can covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction and initiating an immune response.[1][5] The resulting liver injury is often idiosyncratic and thought to be immune-mediated.[5][6] Oxidative stress and mitochondrial injury are also implicated in the toxic mechanism.[2]

Q2: What is the typical clinical presentation of amodiaquine hepatotoxicity in long-term studies?

A2: In long-term prophylactic use, amodiaquine has been associated with a risk of severe liver injury.[6] The onset of injury is typically between 1 to 4 months of continuous use.[6] The pattern of liver damage is most commonly hepatocellular, presenting with symptoms similar to acute viral hepatitis.[6] In some cases, the hepatotoxicity can be severe, leading to fatal outcomes or the need for liver transplantation.[6][7] Due to these risks, amodiaquine is no longer recommended for long-term malaria prophylaxis.[6]

Q3: Are there known genetic factors that predispose individuals to amodiaquine hepatotoxicity?

A3: Yes, genetic polymorphisms in the CYP2C8 gene, which is responsible for metabolizing amodiaquine, can influence an individual's susceptibility to its toxic effects.[8][9] Certain variants of CYP2C8 can lead to decreased enzyme activity, resulting in altered drug metabolism and potentially increasing the risk of adverse reactions.[4][8] Individuals with specific CYP2C8 haplotypes, such as CYP2C8*2, may have a significantly lower clearance rate of the drug, which could elevate the risk of toxicity.[8]

Experimental Design & Troubleshooting

Q4: My in vitro experiments with amodiaquine in hepatocyte cell lines (e.g., HepG2) are not showing significant toxicity. What could be the reason?

A4: This is a common issue. Standard hepatoma cell lines like HepG2 often have low or absent expression of key metabolic enzymes, such as CYP2C8, which are crucial for bioactivating amodiaquine to its toxic quinoneimine metabolite.[10] Therefore, these cell lines may not fully recapitulate the hepatotoxicity observed in vivo.

Troubleshooting Steps:

  • Use Metabolically Competent Cells: Consider using primary human hepatocytes or more metabolically competent cell lines like HepaRG cells, which express a broader range of drug-metabolizing enzymes.[10]

  • 3D Cell Culture Models: Utilize three-dimensional (3D) cell culture models, such as spheroids, which can better mimic the in vivo liver microenvironment and maintain hepatocyte function for longer periods.[11][12]

  • Co-culture Systems: Implement co-culture systems that include non-parenchymal cells (e.g., Kupffer cells) to model inflammatory responses that may contribute to drug-induced liver injury.[13]

Q5: I am observing high variability in my animal model of amodiaquine-induced liver injury. How can I reduce this?

A5: High inter-individual variability is a known characteristic of amodiaquine's effects, partly due to genetic differences in drug metabolism.[1]

Troubleshooting Steps:

  • Standardize Genetic Background: Use inbred animal strains to minimize genetic variability in drug metabolism.

  • Control for Environmental Factors: Ensure consistent housing, diet, and dosing schedules.

  • Consider Immune System Modulation: Since the toxicity is immune-mediated, the immune status of the animals is critical. Some studies have used models with impaired immune tolerance to achieve more consistent injury.[14][15]

  • Dose and Duration: The liver injury is often delayed-onset. Ensure your study duration is sufficient (e.g., several weeks) to observe the effect.[15]

Quantitative Data Summary

Table 1: Clinical Characteristics of Amodiaquine-Induced Liver Injury

ParameterReported Values/ObservationsCitations
Incidence of Serious Injury ~1 in 15,000 for prophylactic use[6]
Time to Onset 1 to 4 months[6]
Pattern of Injury Primarily hepatocellular[6]
Common Symptoms Fatigue, jaundice, abdominal pain[6]
Biochemical Markers Markedly increased ALT, elevated bilirubin[6][16]

Experimental Protocols

Protocol 1: In Vitro Assessment of Amodiaquine Cytotoxicity in Primary Hepatocytes

This protocol outlines a general procedure to evaluate the direct cytotoxic effects of amodiaquine on primary hepatocytes.

  • Hepatocyte Isolation and Culture:

    • Isolate primary hepatocytes from a suitable species (e.g., rat, human) using a two-step collagenase perfusion method.

    • Plate the isolated hepatocytes on collagen-coated plates in appropriate culture medium. Allow cells to attach for 4-6 hours.

  • Amodiaquine Treatment:

    • Prepare stock solutions of amodiaquine in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in culture medium to achieve the desired final concentrations.

    • Replace the culture medium of the attached hepatocytes with the amodiaquine-containing medium. Include a vehicle control group.

  • Cytotoxicity Assessment (at 24, 48, and 72 hours):

    • Cell Viability: Use assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or measure ATP content to determine cell viability.

    • Cell Membrane Integrity: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.

    • Mitochondrial Function: Assess changes in mitochondrial membrane potential using fluorescent dyes like Rhodamine 123.[2]

    • Oxidative Stress: Quantify the formation of reactive oxygen species (ROS) using probes like DCFH-DA. Measure lipid peroxidation via malondialdehyde (MDA) assay.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the LC50 (lethal concentration 50%) of amodiaquine at each time point.

    • Statistically compare the levels of LDH, ROS, and other markers between treated and control groups.

Visualizations

Signaling Pathways and Experimental Workflows

Amodiaquine_Hepatotoxicity_Pathway Amodiaquine Amodiaquine CYP2C8 CYP2C8 Metabolism (in Liver) Amodiaquine->CYP2C8 Quinoneimine Reactive Quinoneimine Metabolite CYP2C8->Quinoneimine Bioactivation Protein_Adducts Protein Adducts (Haptenation) Quinoneimine->Protein_Adducts Covalent Binding Detox GSH Conjugation (Detoxification) Quinoneimine->Detox Oxidative_Stress Oxidative Stress (ROS Production) Quinoneimine->Oxidative_Stress Immune_Cell Antigen Presenting Cell (e.g., Dendritic Cell) Protein_Adducts->Immune_Cell Presentation of Neoantigens T_Cell T-Cell Activation Immune_Cell->T_Cell Hepatocyte_Injury Hepatocyte Injury & Apoptosis T_Cell->Hepatocyte_Injury Immune-Mediated Attack Mitochondrial_Damage Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Damage Mitochondrial_Damage->Hepatocyte_Injury

Caption: Proposed mechanism of amodiaquine-induced hepatotoxicity.

DILI_Troubleshooting_Workflow Start Start: Inconsistent or No Hepatotoxicity Observed Check_Model Is the experimental model appropriate? Start->Check_Model In_Vitro In Vitro Model Check_Model->In_Vitro Yes In_Vivo In Vivo Model Check_Model->In_Vivo No Check_Metabolism Does the cell line express metabolizing enzymes (e.g., CYP2C8)? In_Vitro->Check_Metabolism Check_Genetics Is the animal strain genetically defined (inbred vs. outbred)? In_Vivo->Check_Genetics Use_Primary_Cells Action: Use primary hepatocytes, HepaRG cells, or 3D models. Check_Metabolism->Use_Primary_Cells No Check_Duration Is the study duration long enough for delayed-onset toxicity? Check_Metabolism->Check_Duration Yes Use_Primary_Cells->Check_Duration Use_Inbred Action: Use an inbred strain to reduce genetic variability. Check_Genetics->Use_Inbred No (Outbred) Check_Genetics->Check_Duration Yes (Inbred) Use_Inbred->Check_Duration Increase_Duration Action: Extend the treatment period (e.g., > 3 weeks). Check_Duration->Increase_Duration No End Re-evaluate Hepatotoxicity Endpoints Check_Duration->End Yes Increase_Duration->End

Caption: Troubleshooting workflow for amodiaquine hepatotoxicity studies.

References

Improving the yield and purity of Amodiaquine dihydrochloride dihydrate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Amodiaquine dihydrochloride dihydrate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a three-step process.[1][2][3] It begins with a Mannich reaction involving 4-acetamidophenol, diethylamine, and paraformaldehyde to form the Mannich base, 4-acetamido-2-(diethylaminomethyl)phenol.[2] This intermediate is then hydrolyzed and subsequently undergoes a substitution reaction with 4,7-dichloroquinoline (4,7-DCQ).[1][2] The final step is the rehydration of the crude product to yield this compound.[1][2]

Q2: What are some common impurities that can arise during the synthesis?

A2: Several impurities can form during the synthesis of Amodiaquine. One common impurity is the 4,5-dichloroquinoline isomer, which can be present in the 4,7-dichloroquinoline starting material.[1] Additionally, side reactions during the Mannich stage can lead to the formation of double-Mannich reaction products.[2] Unidentified impurities can also form if reaction conditions, such as temperature, are not carefully controlled.[1]

Q3: How can the purity of the final product be improved?

A3: The purity of this compound can be enhanced through recrystallization.[1] Ethanol has been shown to be an effective solvent for recrystallization, yielding a product of USP quality.[1] It is also crucial to control the pH during the workup steps to prevent the formation of impurities.[1] For the 4,7-dichloroquinoline intermediate, adjusting the pH during isolation can help remove the 4,5-dichloroquinoline isomer.[1]

Troubleshooting Guide

Problem 1: Low yield in the Mannich reaction step.

Possible Cause Suggested Solution
Incomplete reaction Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC).[2]
Suboptimal solvent Isopropanol has been shown to give better yields (87%) compared to methanol (60%) or ethanol.[2]
Formation of side products Avoid high reaction temperatures, as this can lead to the formation of double-Mannich impurities. Running the reaction at a lower temperature for a longer duration is preferable.[1][2] Using a catalyst like p-toluenesulfonic acid (p-TSA) may reduce reaction time but can also lead to more impurities and a lower yield.[2]

Problem 2: Low yield in the substitution reaction with 4,7-dichloroquinoline.

Possible Cause Suggested Solution
Inefficient hydrolysis and substitution conditions Refluxing the Mannich base in 20% HCl followed by substitution in ethanol has been reported to give a low yield (43%).[2] A more robust method involves in-situ hydrolysis and substitution.
Choice of solvent The use of ethanol as a solvent in the substitution step has been associated with low yields (10%), while isopropanol can improve the yield to 58%.[3] Performing the reaction in the absence of an organic solvent has also been shown to provide a reasonable yield (53%).[3]
Energy-intensive workup Distillation of excess HCl can be energy-intensive and not practical for scale-up. An in-situ process avoids this step.[2]

Problem 3: Presence of the 4,5-dichloroquinoline impurity in the final product.

Possible Cause Suggested Solution
Contaminated 4,7-dichloroquinoline starting material The purity of the starting 4,7-DCQ is crucial. If contaminated, purification of the intermediate is necessary.
Ineffective purification of 4,7-DCQ Recrystallization of crude 4,7-DCQ from heptane can improve yield without compromising purity.[1] OH-containing solvents like ethanol and methanol should be avoided as they drastically decrease the yield.[1] An alternative purification method involves adjusting the pH during the hydrolysis of the quinoline precursor to selectively precipitate the desired 4,7-isomer.[1]

Problem 4: Poor purity of the final this compound.

Possible Cause Suggested Solution
Ineffective recrystallization Recrystallization from ethanol is a proven method to achieve high purity.[1] Adding water to alcohol during recrystallization in an attempt to minimize solubility has been shown to have a negative impact on purity.[1]
Impurities formed during the reaction Ensure optimal reaction conditions are maintained throughout the synthesis to minimize byproduct formation. This includes careful control of temperature and reaction time.[1]
pH adjustment issues during workup Adjusting the pH while the solution is hot (around 50 °C) has been shown to be effective without causing impurity formation, which can be a concern when cooling large batches.[1]

Data Presentation

Table 1: Effect of Solvent on the Yield of the Mannich Reaction

SolventTemperature (°C)Time (h)Yield (%)Reference
Methanol642460[2]
Ethanol7815Poor[2]
Isopropanol852487[2]
Isopropanol with p-TSA85-61[2]

Table 2: Influence of Reaction Conditions on the Yield of this compound

Hydrolysis ConditionsSubstitution ConditionsYield (%)Reference
20% HCl, 80 °C, 4 hEthanol, 24 h43[2]
HCl/H₂O/Ethanol, 3-5 hIn-situ with 4,7-DCQ10[3]
HCl/H₂O/Isopropanol, 3-5 hIn-situ with 4,7-DCQ58[3]
HCl/H₂O (no organic solvent)In-situ with 4,7-DCQ53[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Acetamido-2-(diethylaminomethyl)phenol (Mannich Base)

  • To a suitable reaction vessel, add 4-acetamidophenol and isopropanol.

  • Add diethylamine and paraformaldehyde to the mixture.

  • Heat the reaction mixture to 85 °C and maintain for 24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Wash the solid product with cold isopropanol and dry under vacuum to obtain the Mannich base. A yield of approximately 87% can be expected.[2]

Protocol 2: Synthesis of this compound

  • Suspend the Mannich base in a mixture of hydrochloric acid and isopropanol.

  • Heat the mixture to reflux for 3-5 hours to effect hydrolysis.

  • After hydrolysis, add 4,7-dichloroquinoline to the reaction mixture.

  • Continue to reflux the mixture for an additional period, monitoring the reaction by TLC.

  • Cool the reaction mixture to precipitate the crude Amodiaquine product.

  • Collect the solid by filtration and wash with cold isopropanol.

  • Recrystallize the crude product from ethanol to obtain pure Amodiaquine dihydrochloride.

  • To obtain the dihydrate form, reflux the purified product in water, followed by precipitation at cool temperatures.[1] A yield of around 90% with USP quality can be achieved.[1]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Hydrolysis & Substitution cluster_step3 Step 3: Purification & Rehydration A 4-Acetamidophenol D Mannich Base A->D 85°C, 24h B Diethylamine + Paraformaldehyde B->D 85°C, 24h C Isopropanol (Solvent) C->D 85°C, 24h G Crude Amodiaquine D->G Reflux E 4,7-Dichloroquinoline E->G F HCl / Isopropanol F->G J Amodiaquine dihydrochloride dihydrate G->J 1. Recrystallize 2. Rehydrate H Ethanol (Recrystallization) I Water (Rehydration)

Caption: Overall synthesis workflow for this compound.

PurificationWorkflow Start Crude Amodiaquine Recrystallize Recrystallize from Ethanol Start->Recrystallize Filter_Wash Filter and Wash with Cold Ethanol Recrystallize->Filter_Wash Dry Dry the Purified Product Filter_Wash->Dry Rehydrate Reflux in Water Dry->Rehydrate Precipitate Cool to Precipitate Dihydrate Rehydrate->Precipitate Final_Product Pure Amodiaquine dihydrochloride dihydrate Precipitate->Final_Product

Caption: Purification and rehydration workflow for Amodiaquine.

TroubleshootingYield cluster_mannich Troubleshooting Mannich Reaction cluster_substitution Troubleshooting Substitution Reaction Start Low Yield Observed Step At which step is the yield low? Start->Step Mannich Mannich Reaction Step->Mannich Step 1 Substitution Substitution Reaction Step->Substitution Step 2 M_Check1 Check Reaction Time & Temperature Mannich->M_Check1 S_Check1 Review Hydrolysis & Substitution Conditions Substitution->S_Check1 M_Solvent Consider changing solvent to Isopropanol M_Check1->M_Solvent Incomplete M_Temp Avoid high temperatures to prevent side reactions M_Check1->M_Temp Impurities S_Solvent Switch from Ethanol to Isopropanol S_Check1->S_Solvent Low Yield S_Process Use in-situ method to avoid distillation S_Check1->S_Process Process Inefficient

Caption: Troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

Navigating the Labyrinth of Resistance: A Comparative Guide to Amodiaquine and Chloroquine Cross-Resistance in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum remains a formidable obstacle in the global effort to control and eliminate malaria. The 4-aminoquinoline drugs, chloroquine (CQ) and amodiaquine (AQ), have been mainstays in the antimalarial arsenal for decades. However, their structural similarity has led to significant challenges with cross-resistance, complicating treatment strategies worldwide. This guide provides an objective comparison of the cross-resistance profiles of amodiaquine and chloroquine, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Molecular Basis of Cross-Resistance

Cross-resistance between chloroquine and amodiaquine is a complex phenomenon primarily mediated by mutations in two key transporter proteins located on the parasite's digestive vacuole membrane: the P. falciparum chloroquine resistance transporter (PfCRT) and the P. falciparum multidrug resistance protein 1 (PfMDR1).[1][2][3]

Mutations in the pfcrt gene, particularly the K76T mutation, are the principal determinant of chloroquine resistance.[3][4] These mutations alter the transporter's function, enabling it to efflux chloroquine from the digestive vacuole, its site of action, thereby reducing the drug's efficacy.[1] While the CVIET haplotype (amino acids at positions 72-76) is strongly associated with CQ resistance in Africa and Southeast Asia, the SVMNT haplotype, prevalent in South America, confers a higher level of resistance to amodiaquine.[1][5][6]

Polymorphisms in the pfmdr1 gene, such as the N86Y mutation, act as modulators of resistance.[1][3] The N86Y mutation has been shown to increase resistance to both chloroquine and amodiaquine.[1] The interplay between specific pfcrt and pfmdr1 alleles can lead to diverse resistance phenotypes, with some combinations resulting in greater resistance to amodiaquine than to chloroquine.[5] For instance, the combination of the South American pfcrt 7G8 allele and the pfmdr1 7G8 allele has been shown to confer higher levels of resistance to monodesethylamodiaquine (the active metabolite of AQ) than to CQ.[5]

Quantitative Analysis of In Vitro Susceptibility

The following tables summarize key in vitro data, illustrating the impact of specific genetic markers on the susceptibility of P. falciparum to chloroquine and amodiaquine (and its active metabolite, desethylamodiaquine).

Table 1: Impact of pfcrt and pfmdr1 Haplotypes on IC50 Values (nM)

P. falciparum Strain/Isolatepfcrt Haplotype (72-76)pfmdr1 Allele (86)Chloroquine IC50 (nM)Amodiaquine/Desethylamodiaquine IC50 (nM)Reference
Nigerian IsolatesCVMNK (Wild-type)Asn86 (Wild-type)-3.93 (GM)[7]
Nigerian IsolatesCVIET (Mutant)Tyr86 (Mutant)-50.40 (GM)[7]
HB3 x Dd2 ProgenyDd2 (pfcrt)HB3 (pfmdr1)99-234-[5]
HB3 x Dd2 ProgenyDd2 (pfcrt)Dd2 (pfmdr1)86-176-[5]
7G8 x GB4 Progeny7G8 (pfcrt)7G8 (pfmdr1)76-105-[5]
7G8 x GB4 Progeny7G8 (pfcrt)GB4 (pfmdr1)44-58-[5]
Thai IsolatesNot specifiedNot specified313 (mean)18.2 (amodiaquine, mean), 67.5 (desethylamodiaquine, mean)[8]
Malagasy IsolatesNot specifiedNot specified52.6 (mean)15.3 (mean)[9]
Cambodian Isolates (AQ-S)Not specifiedNot specified-46.7 (median, AQ-13)[10][11]
Cambodian Isolates (AQ-R)Not specifiedNot specified-64.9 (median, AQ-13)[10][11]

IC50: Half-maximal inhibitory concentration. GM: Geometric Mean. AQ-13 is a chloroquine derivative.

Table 2: Clinical Efficacy of Amodiaquine-Containing Therapies in Regions with Chloroquine Resistance

LocationTreatmentPCR-Adjusted Efficacy (Day 28/42)Key FindingsReference
AfricaArtesunate-Amodiaquine (ASAQ)95.1% (Day 42)High efficacy despite widespread CQ resistance.[12]
CambodiaArtesunate-Amodiaquine (ASAQ)Inadequate efficacyHigh rates of amodiaquine resistance observed.[13]
Northeast IndiaAmodiaquine vs. ChloroquineComparable cure ratesNo advantage of amodiaquine over chloroquine in this CQ-resistant area.[14][15]

Experimental Protocols

Accurate assessment of drug resistance is crucial for effective malaria control. The following are detailed methodologies for key experiments used to determine cross-resistance between amodiaquine and chloroquine.

In Vitro Drug Susceptibility Testing: SYBR Green I-Based Assay

This method measures the proliferation of P. falciparum in the presence of antimalarial drugs by quantifying parasite DNA.

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in RPMI 1640 medium supplemented with human serum and erythrocytes.

  • Drug Plate Preparation: Antimalarial drugs (chloroquine and desethylamodiaquine) are serially diluted in 96-well plates.

  • Assay Initiation: Parasite cultures are synchronized to the ring stage, and the parasitemia is adjusted. The synchronized culture is then added to the drug-coated plates.

  • Incubation: Plates are incubated for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

  • Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasite DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence readings are used to generate dose-response curves, and the IC50 values are calculated.[16]

Molecular Genotyping of pfcrt and pfmdr1 Mutations: PCR-RFLP

This technique is used to detect single nucleotide polymorphisms (SNPs) associated with drug resistance.

  • DNA Extraction: Genomic DNA is extracted from P. falciparum infected blood samples.

  • PCR Amplification: A specific region of the target gene (pfcrt or pfmdr1) containing the SNP of interest is amplified using PCR with specific primers.

  • Restriction Enzyme Digestion: The PCR product is incubated with a restriction enzyme that recognizes and cuts a specific DNA sequence. The presence or absence of the SNP determines whether the enzyme will cut the DNA.

  • Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis.

  • Genotype Determination: The pattern of DNA fragments on the gel reveals the genotype of the parasite at that specific locus (wild-type, mutant, or mixed).[17][18]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular pathways, experimental procedures, and logical relationships involved in amodiaquine and chloroquine cross-resistance.

cluster_vacuole Digestive Vacuole cluster_cytoplasm Parasite Cytoplasm Heme Toxic Heme Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Detoxification PfCRT_wt PfCRT (Wild-type) PfCRT_mut PfCRT (Mutant) CQ_in Chloroquine (CQ) PfCRT_mut->CQ_in Efflux AQ_in Amodiaquine (AQ) PfCRT_mut->AQ_in Efflux PfMDR1_wt PfMDR1 (Wild-type) PfMDR1_mut PfMDR1 (Mutant) PfMDR1_mut->CQ_in Reduced transport into vacuole PfMDR1_mut->AQ_in Reduced transport into vacuole CQ_in->Heme Inhibits AQ_in->Heme Inhibits

Caption: Molecular mechanism of AQ/CQ cross-resistance.

cluster_workflow Experimental Workflow for Resistance Determination start P. falciparum Isolate culture In vitro Culture start->culture dna_extraction DNA Extraction culture->dna_extraction in_vitro_assay In vitro Drug Susceptibility Assay (e.g., SYBR Green I) culture->in_vitro_assay pcr_rflp PCR-RFLP for pfcrt & pfmdr1 dna_extraction->pcr_rflp ic50 Determine IC50 values for CQ and AQ in_vitro_assay->ic50 genotype Determine Genotype (e.g., K76T, N86Y) pcr_rflp->genotype correlation Correlate Genotype with Phenotype ic50->correlation genotype->correlation end Resistance Profile correlation->end

Caption: Workflow for determining drug resistance.

cluster_logic Logical Relationship of Cross-Resistance pfcrt_wt pfcrt Wild-type (CVMNK) sensitive Sensitive to CQ and AQ pfcrt_wt->sensitive pfcrt_mut_cviet pfcrt Mutant (CVIET) cq_res High CQ Resistance Low/Moderate AQ Resistance pfcrt_mut_cviet->cq_res high_res High Resistance to both CQ and AQ pfcrt_mut_cviet->high_res + pfmdr1 86Y pfcrt_mut_svmnt pfcrt Mutant (SVMNT) aq_res High AQ Resistance Moderate CQ Resistance pfcrt_mut_svmnt->aq_res pfcrt_mut_svmnt->high_res + pfmdr1 86Y pfmdr1_wt pfmdr1 Wild-type (N86) pfmdr1_mut pfmdr1 Mutant (86Y)

Caption: Genotype to phenotype resistance relationship.

References

Amodiaquine's Enduring Role in Combating Chloroquine-Resistant Malaria

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of amodiaquine's efficacy, alternative therapies, and the experimental frameworks used for their evaluation.

In the ongoing battle against malaria, particularly strains resistant to the once-mainstay treatment chloroquine, amodiaquine has emerged as a critical therapeutic agent. This guide provides an in-depth comparison of amodiaquine's efficacy against chloroquine-resistant Plasmodium falciparum,stacking it up against alternative treatments. It delves into the experimental data that underpins our understanding of its effectiveness and outlines the detailed protocols essential for the researchers, scientists, and drug development professionals at the forefront of antimalarial research.

Amodiaquine vs. Chloroquine and Other Antimalarials: A Data-Driven Comparison

Amodiaquine, a 4-aminoquinoline compound structurally similar to chloroquine, has consistently demonstrated greater efficacy in treating chloroquine-resistant P. falciparum infections.[1] While cross-resistance between the two drugs can occur, amodiaquine often retains significant activity where chloroquine fails.[2]

The true strength of amodiaquine in the modern antimalarial arsenal lies in its use as a partner drug in Artemisinin-based Combination Therapies (ACTs). The World Health Organization (WHO) recommends ACTs as the first-line treatment for uncomplicated P. falciparum malaria to enhance efficacy and curb the development of resistance. The combination of artesunate and amodiaquine (AS-AQ) is a widely adopted ACT regimen.

In Vivo Efficacy

Clinical trials have repeatedly shown the superiority of amodiaquine and its combinations over chloroquine in regions with high levels of resistance.

Treatment RegimenLocationDay 28 PCR-Corrected Cure Rate (%)Citation(s)
Amodiaquine Cameroon & Congo79.7% (Day 7 Parasite Clearance)[1]
Chloroquine Cameroon & Congo59.4% (Day 7 Parasite Clearance)[1]
Amodiaquine + Sulfadoxine-Pyrimethamine (AQ+SP) Uganda97.4% (Day 14 Adequate Clinical and Parasitological Response)[3]
Chloroquine + Sulfadoxine-Pyrimethamine (CQ+SP) Uganda70.9% (Day 14 Adequate Clinical and Parasitological Response)[3]
Artesunate + Amodiaquine (AS-AQ) Western Kenya90.2%[4]
Artesunate + Amodiaquine (AS-AQ) Southern Mauritania98.2%[5]
Artesunate + Amodiaquine (AS-AQ) Burkina Faso97.0%[5]
Artemether-Lumefantrine (AL) Burkina Faso85.2%[5]
Artesunate + Amodiaquine (AS-AQ) Mozambique99.6%[6]
Artemether-Lumefantrine (AL) Mozambique97.9%[6]
In Vitro Susceptibility

In vitro studies, which measure the concentration of a drug required to inhibit parasite growth by 50% (IC50), provide further evidence of amodiaquine's potency against chloroquine-resistant strains.

DrugP. falciparum IsolatesMean IC50 (nM)Citation(s)
Amodiaquine Eastern Thailand (Chloroquine-Resistant)18.2[3]
Desethylamodiaquine (active metabolite) Eastern Thailand (Chloroquine-Resistant)67.5[3]
Chloroquine Eastern Thailand (Chloroquine-Resistant)313[3]
Amodiaquine Kenya (from patients with and without recrudescence)29 - 34[4]
Desethylamodiaquine Kenya (from patients with and without recrudescence)29 - 34[4]
Amodiaquine Northeast Nigeria22.0% of isolates resistant[7]
Chloroquine Northeast Nigeria37.5% of isolates resistant[7]

Experimental Protocols

The evaluation of antimalarial drug efficacy relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for key in vivo and in vitro assessments.

In Vivo Therapeutic Efficacy Studies (WHO Protocol)

The World Health Organization provides a standardized protocol for assessing the efficacy of antimalarial drugs in uncomplicated malaria cases. This ensures that data from different locations are comparable.[8]

1. Study Design and Population:

  • A prospective, single-arm study is typically conducted.

  • Inclusion criteria usually include: age (commonly 6 months to 5 years), microscopically confirmed P. falciparum monoinfection with a specified parasite density, and fever or a history of fever.[8]

  • Exclusion criteria include signs of severe malaria, mixed plasmodial infections, and recent use of antimalarials.

2. Treatment Administration and Follow-up:

  • The administration of the first dose of the antimalarial drug is directly observed by a study team member. Subsequent doses are also observed whenever possible.

  • Patients are followed up for a period of 28 or 42 days, depending on the half-life of the drug being studied.[8]

  • Follow-up visits are scheduled on specific days (e.g., days 1, 2, 3, 7, 14, 21, and 28) for clinical and parasitological assessment.

3. Data Collection:

  • Thick and thin blood smears are collected at each follow-up visit for parasite counting.

  • Clinical symptoms, including temperature, are recorded.

  • Blood samples are often collected on filter paper for molecular analysis (PCR) to distinguish between a recrudescence (treatment failure) and a new infection.[9]

4. Endpoints:

  • The primary endpoint is the PCR-corrected adequate clinical and parasitological response (ACPR) at the end of the follow-up period.

  • Other endpoints include parasite clearance time (the time it takes for the parasite count to become undetectable) and fever clearance time.

In Vitro Drug Susceptibility Testing

1. Rieckmann Microtest (WHO Microtest): This is a classic in vitro method to assess the susceptibility of P. falciparum to antimalarial drugs.[1]

  • Plate Preparation: 96-well microtiter plates are pre-coated with serial dilutions of the antimalarial drugs.

  • Sample Collection and Culture: A small volume of infected blood is collected from a patient. The red blood cells are washed and suspended in a culture medium.

  • Inoculation and Incubation: The parasite suspension is added to the drug-coated wells and control wells (without drugs). The plate is then incubated for 24-48 hours in a controlled atmosphere (low oxygen, high carbon dioxide).

  • Assessment of Parasite Growth: After incubation, a thick blood smear is made from the contents of each well. The number of schizonts (mature parasites) per 200-500 white blood cells is counted.

  • Data Analysis: The drug concentration that inhibits the maturation of schizonts by 50% (IC50) compared to the drug-free control is determined.

2. [3H]-Hypoxanthine Incorporation Assay: This is a more sensitive and quantitative method for determining in vitro drug susceptibility.[10][11]

  • Principle: Plasmodium falciparum parasites salvage hypoxanthine from the host for nucleic acid synthesis. This assay measures the incorporation of radioactively labeled hypoxanthine ([3H]-hypoxanthine) into the parasite's DNA, which is a marker of parasite growth and replication.

  • Procedure:

    • Synchronized ring-stage parasites are incubated in 96-well plates with serial dilutions of the antimalarial drugs for 24 hours.[12]

    • [3H]-hypoxanthine is then added to each well, and the plates are incubated for another 24-48 hours.[11][12]

    • The contents of the wells are harvested onto filter mats, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value is calculated by determining the drug concentration that causes a 50% reduction in [3H]-hypoxanthine incorporation compared to the drug-free control.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the mechanism of action of amodiaquine and a typical experimental workflow for in vivo efficacy studies.

Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_food_vacuole Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerase Heme_Accumulation Toxic Heme Accumulation Amodiaquine_Vacuole Amodiaquine Heme Polymerase Heme Polymerase Amodiaquine_Vacuole->Heme Polymerase Inhibits Parasite_Death Parasite Death Heme_Accumulation->Parasite_Death Amodiaquine_Outside Amodiaquine Amodiaquine_Outside->Amodiaquine_Vacuole Enters Parasite InVivo_Efficacy_Workflow Patient_Screening Patient Screening & Informed Consent Enrollment Enrollment (Day 0) - Clinical Assessment - Blood Smear - Drug Administration (Observed) Patient_Screening->Enrollment Follow_Up Scheduled Follow-up Visits (Days 1, 2, 3, 7, 14, 21, 28) Enrollment->Follow_Up Data_Collection Data Collection at Each Visit - Clinical Assessment - Blood Smears - Filter Paper Blood Spots (for PCR) Follow_Up->Data_Collection Endpoint_Assessment Endpoint Assessment (Day 28) Data_Collection->Endpoint_Assessment Data_Analysis Data Analysis - Calculate Cure Rates - Parasite & Fever Clearance Times Endpoint_Assessment->Data_Analysis

References

A Comparative Analysis of Artesunate-Amodiaquine (AS-AQ) Against Other Artemisinin-Based Combination Therapies for Malaria

Author: BenchChem Technical Support Team. Date: November 2025

Artesunate-amodiaquine (AS-AQ) stands as a critical option in the global armamentarium against uncomplicated Plasmodium falciparum malaria. As an artemisinin-based combination therapy (ACT), its efficacy and safety profile are under continuous evaluation against other widely used ACTs. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, incorporating data from various clinical trials and outlining the experimental methodologies employed in these assessments. The World Health Organization (WHO) recommends ACTs as the first- and second-line treatment for uncomplicated P. falciparum malaria to enhance efficacy and curb the development of drug resistance.[1][2]

Efficacy and Safety Profile: A Tabular Comparison

The therapeutic efficacy of AS-AQ has been rigorously tested against other standard ACTs, primarily artemether-lumefantrine (AL) and dihydroartemisinin-piperaquine (DHP). The following tables summarize key quantitative data from comparative clinical trials.

Table 1: Comparative Efficacy of AS-AQ vs. Artemether-Lumefantrine (AL)
MetricAS-AQALStudy Population & RegionFollow-upKey Findings & Citations
PCR-Adjusted Cure Rate 99.3%99.3%Patients aged ≥2 years, Côte d'Ivoire28 daysBoth treatments demonstrated high efficacy.[3]
89.7%89.8%Children, Burkina Faso28 daysSimilar efficacy after PCR correction.[4]
100%99%Adults, Colombia28 daysAS-AQ was non-inferior to AL.[5]
100%97.5% (recrudescence in AL arm)Children (6-59 months), Uganda28 daysAS-AQ showed fewer recurrences.[6]
88%92%Children, Zanzibar, Tanzania42 daysAL showed stronger prevention against reinfection.[7]
Unadjusted Cure Rate 56%77%Children, Zanzibar, Tanzania42 daysHigher rate of reinfection in the AS-AQ group.[7]
Fever Clearance Time Significantly shorter-Adults, Colombia-AS-AQ demonstrated faster fever clearance.[5]
Parasite Clearance Similar to ALSimilar to AS-AQPatients aged ≥2 years, Côte d'Ivoire-No significant difference in parasite clearance time.[3]
Table 2: Comparative Efficacy of AS-AQ vs. Dihydroartemisinin-Piperaquine (DHP)
MetricAS-AQDHPStudy Population & RegionFollow-upKey Findings & Citations
Overall Parasitological Failure Rate 45%13%Patients with P. falciparum and P. vivax, Southern Papua, Indonesia42 daysDHP was more effective and better tolerated.[8][9]
PCR-Adjusted Cure Rate 98%100%Patients (6-60 years), Central Vietnam42 daysBoth combinations were highly effective.[10]
Parasitological Efficacy (in pregnancy) 89.3%91.6%Pregnant women (2nd/3rd trimester), Ghana28 daysDHA-PPQ was non-inferior to ASAQ.[11]
Recurrent Infection (P. vivax) 0/167 (day 42), 11.5% (1 year)1/164 (day 42), 9.1% (1 year)Patients with P. vivax, North Sumatera, Indonesia1 yearBoth effective for blood-stage clearance; DHP+PQ better tolerated.[12]
Adverse Events More frequent minor adverse eventsBetter toleratedPatients with P. vivax, North Sumatera, Indonesia-[12]
More instances of vomiting, dizziness, and general weaknessFewer adverse eventsPregnant women, Ghana-[11]

Experimental Protocols

The data presented above are derived from randomized controlled clinical trials. While specific protocols may vary slightly between studies, a generalized workflow is outlined below.

Standard Clinical Trial Workflow for ACT Comparison

A typical experimental design for comparing the efficacy and safety of different ACTs involves several key stages:

  • Patient Recruitment and Screening: Patients presenting with symptoms of uncomplicated malaria are screened. Inclusion criteria often include age, confirmed P. falciparum infection by microscopy, and absence of signs of severe malaria.

  • Randomization: Eligible patients are randomly assigned to receive one of the treatment regimens being compared (e.g., AS-AQ or AL).

  • Treatment Administration: The assigned ACT is administered over three days, often with the first dose being directly observed.

  • Follow-up: Patients are followed up at specified intervals (e.g., days 1, 2, 3, 7, 14, 21, 28, and sometimes 42) for clinical and parasitological assessments.

  • Outcome Assessment: The primary endpoint is typically the PCR-corrected adequate clinical and parasitological response (ACPR) at day 28 or 42. Secondary endpoints include fever and parasite clearance times, and the incidence of adverse events.

  • Data Analysis: Statistical analysis is performed to compare the outcomes between the treatment groups.

G PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent Randomization Randomization InformedConsent->Randomization TreatmentArmA Treatment Arm A (e.g., AS-AQ) Randomization->TreatmentArmA TreatmentArmB Treatment Arm B (e.g., AL or DHP) Randomization->TreatmentArmB Day0 Day 0 (Baseline Assessment) Day1_3 Days 1-3 (Clinical & Parasitological) Day0->Day1_3 Day7_42 Days 7, 14, 21, 28, 42 (Clinical & Parasitological) Day1_3->Day7_42 EfficacyAnalysis Efficacy Analysis (PCR-Corrected ACPR) Day7_42->EfficacyAnalysis AdverseEventMonitoring Adverse Event Monitoring (Throughout Study) SafetyAnalysis Safety Analysis AdverseEventMonitoring->SafetyAnalysis Conclusion Conclusion on Comparative Efficacy & Safety EfficacyAnalysis->Conclusion SafetyAnalysis->Conclusion G cluster_artesunate Artesunate Pathway cluster_amodiaquine Amodiaquine Pathway Artesunate Artesunate DHA Dihydroartemisinin (DHA) (Active Metabolite) Artesunate->DHA EndoperoxideCleavage Endoperoxide Bridge Cleavage (by Heme) DHA->EndoperoxideCleavage ROS Reactive Oxygen Species (ROS) Generation EndoperoxideCleavage->ROS OxidativeStress Oxidative Stress & Protein Alkylation ROS->OxidativeStress ParasiteDeath1 Parasite Death OxidativeStress->ParasiteDeath1 Parasite Plasmodium falciparum ParasiteDeath1->Parasite Targets Amodiaquine Amodiaquine Desethylamodiaquine Desethylamodiaquine (Active Metabolite) Amodiaquine->Desethylamodiaquine HemeDetoxInhibition Inhibition of Heme Polymerization to Hemozoin Desethylamodiaquine->HemeDetoxInhibition HemeAccumulation Toxic Heme-Drug Complex Accumulation HemeDetoxInhibition->HemeAccumulation MembraneDisruption Membrane Disruption HemeAccumulation->MembraneDisruption ParasiteDeath2 Parasite Death MembraneDisruption->ParasiteDeath2 ParasiteDeath2->Parasite Targets

References

Amodiaquine vs. Sulfadoxine-Pyrimethamine: A Comparative Guide for Malaria Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of amodiaquine (AQ) and sulfadoxine-pyrimethamine (SP) for the treatment of uncomplicated Plasmodium falciparum malaria. The following sections detail the drugs' performance based on experimental data, outline the methodologies of key clinical trials, and illustrate the underlying biochemical pathways.

Performance Comparison: Efficacy and Safety

Amodiaquine and sulfadoxine-pyrimethamine have been pivotal in the fight against malaria, both as monotherapies and, more effectively, in combination. Clinical trials have demonstrated that the combination of amodiaquine with sulfadoxine-pyrimethamine (AQ+SP) offers superior efficacy compared to either drug administered alone, particularly in regions with emerging drug resistance.

Table 1: Comparative Efficacy of Amodiaquine, Sulfadoxine-Pyrimethamine, and Combination Therapy

Treatment GroupStudy LocationNumber of ParticipantsDay 14 Clinical Failure Rate (%)Day 14 Parasitological Failure Rate (%)Day 28 Treatment Failure Rate (PCR-corrected) (%)Citation(s)
Amodiaquine (AQ)Kampala, Uganda131716-[1]
Sulfadoxine-Pyrimethamine (SP)Kampala, Uganda1311026-[1]
AQ + SPKampala, Uganda138310-[1]
Amodiaquine (AQ)Southern Cameroon613.3 (late treatment failure)-10.2[2]
Sulfadoxine-Pyrimethamine (SP)Southern Cameroon---13.6[2]
AQ + SPSouthern Cameroon-0-0[2]
Amodiaquine (AQ)Brazzaville, Congo62--34.8
Sulfadoxine-Pyrimethamine (SP)Brazzaville, Congo97--30.2
AQ + SPBrazzaville, Congo54--14.2
SP+AQMuheza, Tanzania (Pregnant Women)80-0 (Day 14)1[3]
SPMuheza, Tanzania (Pregnant Women)28-4 (Day 14)-[3]

Table 2: Safety and Tolerability Profile

Treatment GroupReported Adverse EventsStudy PopulationCitation(s)
Amodiaquine (AQ)Minor side-effects, faster fever clearanceYoung children[2]
Sulfadoxine-Pyrimethamine (SP)Generally well-toleratedYoung children[2]
AQ + SPIncreased incidence of minor side-effects compared to monotherapyYoung children[2]

Experimental Protocols

The clinical trials cited in this guide predominantly follow the standardized protocols for the assessment of antimalarial drug efficacy established by the World Health Organization (WHO). These protocols are designed to ensure the collection of high-quality, comparable data on the clinical and parasitological responses to treatment.

Study Design and Patient Population
  • Design: Randomized, controlled clinical trials are the standard for comparing antimalarial treatments.[2]

  • Inclusion Criteria:

    • Patients, typically children and adults, with symptoms of uncomplicated P. falciparum malaria.[1]

    • Confirmation of P. falciparum infection by microscopic examination of blood smears.

    • Fever (axillary temperature ≥ 37.5°C) or a history of fever in the preceding 24 hours.

    • Informed consent from the patient or their legal guardian.

  • Exclusion Criteria:

    • Signs and symptoms of severe malaria.

    • Presence of other febrile conditions.

    • History of hypersensitivity to the study drugs.

    • Pregnancy (unless specifically being studied).[3]

Drug Administration
  • Amodiaquine (AQ): Typically administered at a total dose of 25-30 mg/kg body weight, divided over three daily doses.[1][2]

  • Sulfadoxine-Pyrimethamine (SP): Administered as a single oral dose of 25 mg/kg sulfadoxine and 1.25 mg/kg pyrimethamine.[1][2]

  • AQ + SP Combination: Both drugs are administered at their standard doses, often simultaneously on the first day of treatment.[2]

  • Directly Observed Therapy (DOT): All drug administrations are directly observed by a member of the study team to ensure compliance.

Follow-up and Assessment
  • Follow-up Period: Patients are typically followed for 28 days to monitor for treatment failure.[2][4] Longer follow-up periods of 42 or 63 days may be used for drugs with longer elimination half-lives.

  • Clinical Assessment: Patients are examined on scheduled follow-up days (e.g., days 1, 2, 3, 7, 14, 21, and 28) and on any day they feel unwell. Clinical symptoms, including fever, are recorded.

  • Parasitological Assessment:

    • Thick and thin blood smears are collected at each follow-up visit.

    • Parasite density is quantified by microscopy, typically by counting the number of asexual parasites per 200-500 white blood cells.

    • Polymerase Chain Reaction (PCR) analysis is used to distinguish between a recrudescence (treatment failure) and a new infection, which is crucial in areas of high malaria transmission.[3]

Definition of Treatment Outcomes

Treatment outcomes are classified according to WHO guidelines:

  • Early Treatment Failure (ETF):

    • Development of danger signs or severe malaria on Day 1, 2, or 3, in the presence of parasitemia.

    • Parasitemia on Day 2 higher than on Day 0, irrespective of axillary temperature.

    • Parasitemia on Day 3 with axillary temperature ≥ 37.5°C.

    • Parasitemia on Day 3 ≥ 25% of the count on Day 0.

  • Late Clinical Failure (LCF):

    • Development of danger signs or severe malaria after Day 3 in the presence of parasitemia, without having previously met the criteria for ETF.

    • Presence of parasitemia and axillary temperature ≥ 37.5°C on any day from Day 4 to Day 28, without having previously met the criteria for ETF.

  • Late Parasitological Failure (LPF):

    • Presence of parasitemia on any day from Day 7 to Day 28 and axillary temperature < 37.5°C, without having previously met the criteria for ETF or LCF.

  • Adequate Clinical and Parasitological Response (ACPR):

    • Absence of parasitemia on Day 28, irrespective of axillary temperature, without having previously met any of the criteria for treatment failure.

Signaling Pathways and Mechanisms

Amodiaquine: Mechanism of Action and Resistance

Amodiaquine, a 4-aminoquinoline compound, primarily targets the detoxification of heme within the malaria parasite.

amodiaquine_moa cluster_rbc Infected Red Blood Cell cluster_parasite Plasmodium falciparum cluster_resistance Resistance Mechanism Hemoglobin Hemoglobin Parasite_DV Parasite Digestive Vacuole Hemoglobin->Parasite_DV Uptake Heme Heme Parasite_DV->Heme Digestion Parasite_Cytoplasm Parasite Cytoplasm Hemozoin Hemozoin (non-toxic crystal) Heme->Hemozoin Heme Polymerase Oxidative_Stress Oxidative Stress & Membrane Damage Heme->Oxidative_Stress Accumulation leads to Amodiaquine Amodiaquine Amodiaquine->Heme Inhibition PfCRT_mutant Mutated PfCRT Amodiaquine->PfCRT_mutant Efflux from DV Parasite_Death Parasite_Death Oxidative_Stress->Parasite_Death Causes PfCRT_mutant->Parasite_Cytoplasm PfMDR1_mutant Mutated PfMDR1 sp_moa cluster_resistance Resistance Mechanism PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate_diphosphate Dihydropteroate_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate DNA_RNA_Synthesis DNA & RNA Synthesis Tetrahydrofolate->DNA_RNA_Synthesis Sulfadoxine Sulfadoxine Sulfadoxine->DHPS Inhibition Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibition DHPS_mutations DHPS Gene Mutations DHPS_mutations->DHPS Reduced Drug Binding DHFR_mutations DHFR Gene Mutations DHFR_mutations->DHFR Reduced Drug Binding clinical_trial_workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization to Treatment Arms Enrollment->Randomization Treatment_Admin Drug Administration (Directly Observed) Randomization->Treatment_Admin Follow_Up Scheduled Follow-up (Days 0, 1, 2, 3, 7, 14, 21, 28) Treatment_Admin->Follow_Up Data_Collection Clinical & Parasitological Data Collection Follow_Up->Data_Collection Outcome_Assessment Assessment of Treatment Outcome (WHO Criteria) Data_Collection->Outcome_Assessment Data_Analysis Data Analysis & Reporting Outcome_Assessment->Data_Analysis

References

A Comparative Guide to the In Vivo Efficacy of Amodiaquine and Other Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of amodiaquine against other commonly used antimalarial drugs. The information is compiled from various clinical trials and systematic reviews to support evidence-based research and drug development.

Quantitative Efficacy Data

The following tables summarize the in vivo efficacy of amodiaquine and its comparators in treating uncomplicated falciparum malaria. Cure rates are presented as Adequate Clinical and Parasitological Response (ACPR), which indicates the absence of parasites without prior treatment failure.

Table 1: Amodiaquine (AQ) vs. Chloroquine (CQ)

Study LocationDrug RegimenN (AQ/CQ)Day 14 ACPR (%) (AQ/CQ)Day 28 ACPR (%) (AQ/CQ)Citation(s)
Côte d'IvoireAQ: 30 mg/kg over 3 daysCQ: 30 mg/kg over 3 days62/5795 / 79-[1]
NigeriaAQ: 10 mg/kg/day for 3 daysCQ: 10 mg/kg/day for 3 days104/10698.1 / 79.395.2 / 58.5[2]
Systematic ReviewVarious1071/1097--[3]

Table 2: Artesunate-Amodiaquine (AS-AQ) vs. Artemether-Lumefantrine (AL)

Study LocationN (AS-AQ/AL)Day 28 PCR-Corrected ACPR (%) (AS-AQ/AL)Day 42 PCR-Corrected ACPR (%) (AS-AQ/AL)Citation(s)
Burkina Faso170/17089.7 / 89.8-[4]
Uganda301/301100 / 97.5-[5]
Zanzibar, Tanzania206/197-91 / 94[6]
Burkina Faso140/14197 / 85.2-[7]
Ghana123/12391.7 / 88.3-[8]
Burkina Faso220/220-98.1 / 91.1[9][10]
Sub-Saharan Africa (Meta-analysis)-99 / 98-[11]

Table 3: Amodiaquine Combinations vs. Other Antimalarials

ComparisonStudy LocationNDay 28 ACPR (%)Day 42 ACPR (%)Citation(s)
AS-AQ vs. AQIndia150/150AS-AQ: 97.5AQ: 88.7-[12]
AS-AQ vs. SPAfghanistan60/60-AS-AQ: 72SP: 92[13]
AQ+SP vs. SPMeta-analysis461AQ+SP showed statistically significant reduction in total failure-[14]

Experimental Protocols

The clinical trials cited in this guide generally adhere to the World Health Organization (WHO) standard protocol for assessing the efficacy of antimalarial drugs. Key aspects of the methodology are detailed below.

Study Design and Patient Population
  • Design: Most studies were randomized, open-label clinical trials comparing the efficacy of different antimalarial treatments.

  • Inclusion Criteria: Patients, typically children and adults with uncomplicated Plasmodium falciparum malaria, confirmed by microscopic examination of blood smears, were enrolled. A minimum parasite density was often required for inclusion.

  • Exclusion Criteria: Common exclusion criteria included signs of severe malaria, pregnancy, recent use of antimalarial drugs, and known allergies to the study medications.

Drug Administration and Follow-up
  • Dosage: Amodiaquine was typically administered at a total dose of 30 mg/kg over three days. When in combination with artesunate, the dosage for artesunate was generally 4 mg/kg/day for three days. Dosages for comparator drugs followed standard treatment guidelines.

  • Administration: The first dose of the medication was usually administered under the direct observation of the study team to ensure compliance. Subsequent doses were often given to the patient or their guardian to be taken at home.

  • Follow-up: Patients were followed up for a period of 28 or 42 days. Clinical and parasitological assessments were conducted on specific days (e.g., days 0, 1, 2, 3, 7, 14, 21, 28, and 42). Blood smears were collected at each follow-up visit to monitor parasite clearance.

Efficacy Endpoints
  • Primary Endpoint: The primary efficacy endpoint was typically the Polymerase Chain Reaction (PCR)-corrected Adequate Clinical and Parasitological Response (ACPR) at day 28 or day 42. PCR analysis is used to distinguish between a true treatment failure (recrudescence) and a new infection.

  • Secondary Endpoints: These often included:

    • Parasite clearance time (PCT): The time from the start of treatment until the first of two consecutive negative blood smears.

    • Fever clearance time (FCT): The time from the start of treatment until body temperature returns to normal.

    • Gametocyte carriage: The presence of sexual stages of the parasite during follow-up.

    • Adverse events: Monitoring and recording of any side effects experienced by the study participants.

Visualizing Methodologies and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo antimalarial drug efficacy trial, from patient screening to data analysis.

experimental_workflow cluster_screening Screening & Enrollment cluster_treatment Treatment & Follow-up cluster_assessment Assessment & Analysis cluster_outcome Outcome screening Patient Screening (Inclusion/Exclusion Criteria) consent Informed Consent screening->consent enrollment Enrollment & Baseline Assessment (Clinical & Parasitological) consent->enrollment randomization Randomization to Treatment Arms enrollment->randomization drug_admin Drug Administration (Days 0, 1, 2) randomization->drug_admin follow_up Scheduled Follow-up Visits (Days 3, 7, 14, 21, 28, 42) drug_admin->follow_up clinical_assessment Clinical Assessment (Fever, Symptoms) follow_up->clinical_assessment parasitological_assessment Parasitological Assessment (Blood Smears) follow_up->parasitological_assessment data_analysis Data Analysis (ACPR, PCT, FCT) clinical_assessment->data_analysis pcr PCR Genotyping (Recrudescence vs. Reinfection) parasitological_assessment->pcr pcr->data_analysis report Reporting of Efficacy & Safety data_analysis->report

A standard workflow for an in vivo antimalarial drug efficacy clinical trial.
Signaling Pathways of Antimalarial Action

The mechanisms of action for amodiaquine and other antimalarials primarily target the parasite's lifecycle within red blood cells. The following diagrams illustrate the key signaling pathways involved.

Amodiaquine and Chloroquine (4-aminoquinolines)

Both amodiaquine and chloroquine are thought to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.

amodiaquine_moa cluster_parasite Plasmodium Parasite (in RBC) hb_digestion Hemoglobin Digestion heme Toxic Free Heme hb_digestion->heme hemozoin Hemozoin (Non-toxic) heme->hemozoin Heme Polymerase parasite_death Parasite Death heme->parasite_death Heme-Drug Complex Leads to Oxidative Stress amodiaquine Amodiaquine / Chloroquine amodiaquine->heme Accumulates in Food Vacuole

Mechanism of action for amodiaquine and chloroquine.

Artemisinin Derivatives (Artesunate, Artemether)

Artemisinin-based compounds are activated by heme iron, leading to the generation of reactive oxygen species (ROS) that damage parasite proteins.

artemisinin_moa cluster_parasite Plasmodium Parasite (in RBC) artemisinin Artesunate / Artemether activated_art Activated Artemisinin (Carbon-centered radicals) artemisinin->activated_art Activated by Heme Iron ros Reactive Oxygen Species (ROS) activated_art->ros protein_damage Alkylation of Parasite Proteins ros->protein_damage parasite_death Parasite Death protein_damage->parasite_death

Mechanism of action for artemisinin derivatives.

Lumefantrine

The precise mechanism of lumefantrine is not fully understood, but it is also believed to interfere with heme detoxification.

lumefantrine_moa cluster_parasite Plasmodium Parasite (in RBC) hb_digestion Hemoglobin Digestion heme Toxic Free Heme hb_digestion->heme hemozoin Hemozoin (Non-toxic) heme->hemozoin Heme Polymerase parasite_death Parasite Death heme->parasite_death Accumulation of Toxic Heme lumefantrine Lumefantrine lumefantrine->heme Inhibits Heme Detoxification

Proposed mechanism of action for lumefantrine.

References

A Comparative Guide to the Synthesis of Amodiaquine Dihydrochloride Dihydrate: Traditional vs. Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of established and novel synthesis methods for Amodiaquine dihydrochloride dihydrate, a crucial antimalarial compound. The following sections detail the performance of a traditional multi-step synthesis versus a modern "green chemistry" one-pot approach, supported by experimental data.

Performance Comparison

The synthesis of this compound has evolved from multi-step, time-consuming processes to more streamlined and environmentally conscious methods. This comparison focuses on a well-documented four-step method and a newer, more efficient one-pot synthesis.

Performance MetricTraditional Four-Step Synthesis"Green Chemistry" One-Pot Synthesis
Overall Yield ~90%[1]>90%[2]
Purity >97%[1]High purity suitable for human use[2]
Number of Steps 4 (Mannich reaction, hydrolysis, substitution, rehydration)[1][3]2[2]
Total Synthesis Time Can take up to 5 days[2]Obtainable within one day[2]
Process Mass Intensity (PMI) PMI for key intermediate (4,7-DCQ) is 9.65 kg/kg .[1]Reported waste of 3-5 kg/kg of product.[2]
Cost Considerations High cost associated with the intermediate 4,7-dichloroquinoline.[1]Lower investment cost.[2]

Experimental Protocols

Traditional Four-Step Synthesis

This method involves a four-step synthetic route that includes a Mannich reaction, hydrolysis of the amide group, a subsequent substitution with 4,7-dichloroquinoline (4,7-DCQ), and rehydration.[1][3]

Step 1: Mannich Reaction

  • 4-Acetamidophenol is subjected to a Mannich reaction with diethylamine and paraformaldehyde.[1] The reaction can be carried out in a solvent like isopropanol at 85°C for 24 hours.[1]

Step 2: Hydrolysis

  • The resulting Mannich base is hydrolyzed. For instance, it can be refluxed in 20% HCl for 4 hours at 80°C.[1]

Step 3: Substitution with 4,7-dichloroquinoline

  • The hydrolyzed intermediate is then reacted with 4,7-dichloroquinoline. This step can be performed in ethanol and may require up to 24 hours.[1]

Step 4: Rehydration

  • The crude product is rehydrated by refluxing in water followed by precipitation under cool conditions to obtain the final this compound.[1]

"Green Chemistry" One-Pot Synthesis

This streamlined approach significantly reduces the number of steps and the overall synthesis time.[2] The entire synthesis can be carried out in a single reaction vessel.[2]

Step 1: Condensation

  • A mixture of 4-aminophenol and 4,7-dichloroquinoline is heated in acetic acid at approximately 110°C for about one hour.[4]

Step 2: Aminomethylation

  • The reaction mixture is cooled, and formaldehyde and diethylamine are added. The mixture is then heated to 50°C for four hours.[4] The final product is precipitated by the addition of hydrochloric acid.[4]

Workflow Visualizations

The following diagrams illustrate the logical flow of the two synthesis methods.

Traditional_Synthesis cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Substitution cluster_3 Step 4: Rehydration A 4-Acetamidophenol D Mannich Base A->D B Diethylamine B->D C Paraformaldehyde C->D E Hydrolyzed Intermediate D->E G Crude Amodiaquine E->G F 4,7-Dichloroquinoline F->G H This compound G->H One_Pot_Synthesis cluster_0 Single Reaction Vessel cluster_1 Step 1: Condensation cluster_2 Step 2: Aminomethylation A 4-Aminophenol C Intermediate A->C B 4,7-Dichloroquinoline B->C F This compound C->F D Formaldehyde D->F E Diethylamine E->F

References

Safety Operating Guide

Personal protective equipment for handling Amodiaquine dihydrochloride dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for Amodiaquine dihydrochloride dihydrate, including personal protective equipment (PPE) recommendations, operational plans for handling and disposal, and step-by-step procedural guidance.

Hazard Identification and Personal Protective Equipment

This compound is classified as hazardous. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationPurpose
Eye/Face Protection Goggles (European standard - EN 166) or safety glasses with side-shields.To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin contact which can cause irritation.[1][2]
Skin and Body Protection Long-sleeved clothing, lab coat.To protect skin from accidental exposure.[2]
Respiratory Protection Not required under normal use with adequate ventilation. For large scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended if exposure limits are exceeded.To prevent respiratory tract irritation from dust inhalation.[1][2]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

  • Handling:

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

    • Use only outdoors or in a well-ventilated area.[1]

    • Do not get in eyes, on skin, or on clothing.[1]

    • Avoid dust formation.[1]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

    • Store at 2-8°C.

    • Incompatible with strong oxidizing agents.[1]

Spill Management and First Aid

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Cleanup:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE).

  • Sweep up the spilled solid material, avoiding dust generation.

  • Shovel the material into a suitable, closed container for disposal.[1]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2]

Disposal Plan

Chemical waste must be disposed of responsibly to prevent environmental contamination and ensure compliance with regulations.

  • Dispose of contents/container to an approved waste disposal plant.[1]

  • Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

  • Do not empty into drains.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

prep Preparation - Don appropriate PPE - Work in a ventilated area weigh Weighing - Use a chemical fume hood - Handle carefully to avoid dust prep->weigh dissolve Dissolution - Add to solvent slowly - Stir to dissolve weigh->dissolve experiment Experimentation - Follow protocol - Monitor for any reactions dissolve->experiment cleanup Cleanup - Decontaminate work surfaces - Remove PPE correctly experiment->cleanup disposal Waste Disposal - Segregate waste - Dispose in labeled, sealed containers cleanup->disposal

Standard Operating Procedure for Handling this compound

Chemical Spill Response Plan

This diagram illustrates the logical workflow for responding to a chemical spill of this compound.

spill Spill Occurs evacuate Evacuate Immediate Area - Alert others spill->evacuate assess Assess the Spill - Identify the substance - Determine the quantity evacuate->assess ppe Don Appropriate PPE - Gloves, goggles, lab coat - Respirator if necessary assess->ppe contain Contain the Spill - Use absorbent pads for liquids - Cover solids to prevent dust ppe->contain cleanup Clean Up Spill - Sweep solid material - Place in a sealed container contain->cleanup decontaminate Decontaminate Area - Wipe down surfaces - Clean equipment cleanup->decontaminate dispose Dispose of Waste - Follow hazardous waste protocols decontaminate->dispose report Report the Incident - Document the spill and response dispose->report

Workflow for Chemical Spill Response

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amodiaquine dihydrochloride dihydrate
Reactant of Route 2
Reactant of Route 2
Amodiaquine dihydrochloride dihydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.